molecular formula C9H14N4O B1488469 1-(6-Aminopyridazin-3-yl)piperidin-3-ol CAS No. 1592971-80-6

1-(6-Aminopyridazin-3-yl)piperidin-3-ol

Cat. No.: B1488469
CAS No.: 1592971-80-6
M. Wt: 194.23 g/mol
InChI Key: YOXASGODWJLFSX-UHFFFAOYSA-N
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Description

1-(6-Aminopyridazin-3-yl)piperidin-3-ol is a chemical compound of significant interest in medicinal and agricultural chemistry research. It features a pyridazine core, a heterocyclic scaffold widely recognized for its diverse biological activities . While specific pharmacological data on this exact molecule is limited, compounds within this class have been extensively studied for their potential as therapeutic agents. Research on analogous pyridazinone derivatives has demonstrated a range of promising biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive effects . Furthermore, the 6-aminopyridin-3-ol skeleton, a closely related structure, has been investigated for its potent neuroprotective and anti-neuroinflammatory properties, modulating effects in neuronal cells through the Nrf2-mediated heme oxygenase-1 pathway . In agricultural science, pyridazine derivatives have also shown insecticidal and herbicidal activity, providing valuable tools for crop protection research . The structure of this compound, which combines an aminopyridazine with a piperidin-ol group, makes it a valuable intermediate or target molecule for researchers developing new active compounds in these fields. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-aminopyridazin-3-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXASGODWJLFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-aminopyridazin-3-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 1-(6-aminopyridazin-3-yl)piperidin-3-ol, a heterocyclic compound of interest for researchers and professionals in drug development. The proposed synthesis is designed for adaptability and is grounded in established chemical principles, ensuring a reliable and reproducible methodology.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of the target molecule, 1-(6-aminopyridazin-3-yl)piperidin-3-ol, is most logically approached through a convergent synthesis. This strategy involves the separate synthesis of two key structural fragments, which are then coupled in a final step. This approach allows for greater flexibility and optimization of the individual synthetic steps, ultimately leading to a more efficient overall process.

Our retrosynthetic analysis identifies the primary disconnection at the C-N bond between the pyridazine ring and the piperidine nitrogen. This leads to two key precursors: a suitably activated 3-halo-6-aminopyridazine derivative and piperidin-3-ol.

G target 1-(6-aminopyridazin-3-yl)piperidin-3-ol disconnection C-N Bond Disconnection target->disconnection precursors Precursors disconnection->precursors pyridazine Activated 6-Aminopyridazine (e.g., 3-halo-6-aminopyridazine) precursors->pyridazine piperidine Piperidin-3-ol precursors->piperidine

Caption: Retrosynthetic analysis of 1-(6-aminopyridazin-3-yl)piperidin-3-ol.

Synthesis of Key Intermediates

Preparation of 3-Chloro-6-aminopyridazine

The synthesis of the activated pyridazine core begins with the commercially available 3,6-dichloropyridazine. A nucleophilic aromatic substitution reaction is employed to introduce the amino group at the 6-position.

The choice of ammonia source and reaction conditions is critical to favor monosubstitution over disubstitution. Using aqueous ammonia under controlled temperature and pressure allows for the selective displacement of one chlorine atom.

G cluster_0 Synthesis of 3-Chloro-6-aminopyridazine start 3,6-Dichloropyridazine reagents Aqueous Ammonia (NH4OH) Heat start->reagents product 3-Chloro-6-aminopyridazine reagents->product

Caption: Synthetic scheme for 3-chloro-6-aminopyridazine.

Synthesis of Piperidin-3-ol

Piperidin-3-ol can be prepared through the reduction of 3-hydroxypyridine.[1] This is a well-established transformation, often utilizing catalytic hydrogenation with a platinum or rhodium catalyst.[1] The reaction proceeds under a hydrogen atmosphere and typically requires elevated pressure and temperature to overcome the aromaticity of the pyridine ring.

For syntheses requiring enantiopure piperidin-3-ol, enzymatic reduction of N-Boc-3-piperidone can be employed to produce (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate.[] The Boc protecting group can then be removed under acidic conditions to yield the desired enantiomer of piperidin-3-ol.[3][4]

G cluster_1 Synthesis of Piperidin-3-ol start_pyridine 3-Hydroxypyridine reagents_reduction H2, PtO2 or Rh/C Ethanol, Acetic Acid start_pyridine->reagents_reduction product_piperidine Piperidin-3-ol reagents_reduction->product_piperidine

Caption: Synthesis of piperidin-3-ol via reduction of 3-hydroxypyridine.

Final Coupling and Product Formation

The final step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-6-aminopyridazine and piperidin-3-ol. This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the reaction. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is necessary to neutralize the hydrochloric acid generated during the reaction.

The reaction mixture is heated to drive the substitution to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated through standard workup and purification procedures, such as extraction and column chromatography.

G cluster_2 Final Coupling Reaction pyridazine_final 3-Chloro-6-aminopyridazine reagents_final DIPEA or K2CO3 DMSO or DMF, Heat pyridazine_final->reagents_final piperidine_final Piperidin-3-ol piperidine_final->reagents_final product_final 1-(6-aminopyridazin-3-yl)piperidin-3-ol reagents_final->product_final

Caption: Final coupling of the pyridazine and piperidine moieties.

Detailed Experimental Protocols

Synthesis of 3-Chloro-6-aminopyridazine

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Deionized water

Procedure:

  • In a pressure-rated reaction vessel, suspend 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Add aqueous ammonia (5-10 eq) to the suspension.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The internal pressure will increase.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The resulting solid is suspended in cold deionized water and stirred for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-chloro-6-aminopyridazine.

Synthesis of Piperidin-3-ol

Materials:

  • 3-Hydroxypyridine

  • Platinum(IV) oxide (PtO2) or 5% Rhodium on Carbon (Rh/C)

  • Ethanol

  • Glacial acetic acid

  • Hydrogen gas

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) in a mixture of ethanol and glacial acetic acid (10:1 v/v) in a hydrogenation vessel, add the catalyst (PtO2 or Rh/C, 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at 50-70 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • The residue is basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give piperidin-3-ol.

Synthesis of 1-(6-aminopyridazin-3-yl)piperidin-3-ol

Materials:

  • 3-Chloro-6-aminopyridazine

  • Piperidin-3-ol

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-chloro-6-aminopyridazine (1.0 eq) in DMSO or DMF, add piperidin-3-ol (1.2 eq) and DIPEA (2.0 eq) or K2CO3 (2.0 eq).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 1-(6-aminopyridazin-3-yl)piperidin-3-ol.

Quantitative Data Summary

StepStarting Material(s)ProductTypical Yield (%)Purity (%)
13,6-Dichloropyridazine3-Chloro-6-aminopyridazine75-85>95
23-HydroxypyridinePiperidin-3-ol60-70>98
33-Chloro-6-aminopyridazine, Piperidin-3-ol1-(6-aminopyridazin-3-yl)piperidin-3-ol50-65>98 (after purification)

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-(6-aminopyridazin-3-yl)piperidin-3-ol. By employing a convergent strategy and well-established chemical transformations, this protocol ensures high yields and purity of the final product. The provided experimental details offer a solid foundation for researchers to adapt and optimize the synthesis to their specific needs.

References

  • Steck, E. A., Brundage, R. P., & Fletcher, L. T. (1954). Pyridazine Derivatives. II.1 An Improved Synthesis of 3-Aminopyridazine. Journal of the American Chemical Society, 76(12), 3225–3227. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Aminopyridazine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Strategic Imperative of Physicochemical Profiling

1.1 The Aminopyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The aminopyridazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.[1][2] This nitrogen-containing heterocycle is a key component in molecules targeting a vast range of diseases, including cancer, malaria, and neurodegenerative disorders.[1][2][3] The unique arrangement of its nitrogen atoms imparts specific electronic and steric properties, creating a scaffold that can be readily modified to optimize interactions with biological targets.[4][5] However, the therapeutic success of any aminopyridazine derivative is not solely dependent on its target affinity; it is fundamentally governed by its physicochemical properties, which dictate its journey through the body.

1.2 The Critical Role of Physicochemical Properties in ADME/PK

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which collectively determines its Pharmacokinetics (PK), is intrinsically linked to its fundamental physicochemical characteristics.[6][7] Properties such as the acid-base dissociation constant (pKa), lipophilicity (logP/logD), aqueous solubility, and solid-state crystal structure are not mere data points; they are the primary determinants of a drug's ability to be absorbed from the gut, cross biological membranes, avoid rapid metabolism, and ultimately reach its site of action in sufficient concentration.[7][8] Early and accurate assessment of these properties is therefore a non-negotiable aspect of modern drug discovery, enabling the rational design of candidates with a higher probability of clinical success.[8][9]

Section 2: The Acid-Base Dissociation Constant (pKa): The Key to Ionization

2.1 Causality: Why pKa Governs Biological Behavior

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[10][11] Since the majority of drugs are weak acids or bases, their ionization state is highly dependent on the pH of their environment.[7] This is of paramount importance because the ionized form is typically more water-soluble, while the neutral, non-ionized form is more lipid-soluble and thus better able to permeate cell membranes.[11][12] A drug's pKa profile will therefore dictate its behavior in the acidic environment of the stomach (pH ~1-3), the more alkaline small intestine (pH ~6-7.5), and the physiological pH of the blood (pH ~7.4).[10][11] An incorrectly tuned pKa can lead to poor absorption, undesirable tissue distribution, or rapid clearance.

2.2 Insights: The Influence of the Pyridazine Core on Basicity

Aminopyridazines are basic compounds, with the pKa being influenced by the positions of the ring nitrogens and the amino group.[4][13] The lone pair of electrons on the exocyclic amino nitrogen can be delocalized into the electron-deficient pyridazine ring system, which modulates its availability for protonation.[13] Furthermore, the two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and influence the basicity of the entire scaffold.[4] For instance, 3-aminopyridazines are noted to have enhanced basicity.[4] Medicinal chemists can strategically add electron-withdrawing or electron-donating substituents to the ring to finely tune the pKa, thereby optimizing the molecule's ionization profile for a specific therapeutic application.[14][15]

2.3 Visualization: pKa and its Impact on Molecular State

pKa_Influence cluster_pH Environmental pH cluster_State Dominant Molecular State (for a Basic Drug) cluster_Property Resulting Physicochemical Property Low_pH Low pH (e.g., Stomach) pH < pKa Ionized Ionized (BH+) Dominant Low_pH->Ionized Equal_pH pH = pKa Equilibrium Ionized = Non-ionized 50/50 Equilibrium Equal_pH->Equilibrium High_pH High pH (e.g., Intestine) pH > pKa Non_Ionized Non-ionized (B) Dominant High_pH->Non_Ionized Hydrophilic Higher Aqueous Solubility Lower Membrane Permeability Ionized->Hydrophilic Balanced Balanced Properties Equilibrium->Balanced Lipophilic Lower Aqueous Solubility Higher Membrane Permeability Non_Ionized->Lipophilic

Caption: Logical flow of how environmental pH relative to a drug's pKa dictates its ionization state and key properties.

2.4 Protocol: Experimental pKa Determination via UV-Metric Titration

This method is chosen for its high throughput and suitability for compounds possessing a chromophore near the ionization center, which is common for heterocyclic structures like aminopyridazines.[16]

  • Preparation:

    • A stock solution of the aminopyridazine derivative is prepared in a suitable co-solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).

    • A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Titration:

    • The instrument (e.g., Pion SiriusT3) automatically dispenses a precise aliquot of the compound stock solution into an analysis vial containing an initial acidic solution.

    • A standardized base (e.g., 0.5 M KOH) is titrated into the solution in small increments. Simultaneously, a standardized acid (e.g., 0.5 M HCl) is used for back-titration to cover the full pH range.

  • Data Acquisition:

    • After each titrant addition, the solution is allowed to equilibrate, and the precise pH is measured.

    • A full UV-Vis spectrum (e.g., 210-400 nm) of the solution is recorded at each pH point.[16]

  • Analysis:

    • The software plots the change in UV absorbance at specific wavelengths against the measured pH.

    • The pKa is determined by analyzing the inflection point of this sigmoidal curve, where the absorbance change is maximal. This point corresponds to the pH where the ionized and non-ionized species are in equal concentration.

  • Self-Validation:

    • The protocol must be validated using compounds with known pKa values spanning the expected range (e.g., procaine, pyridine) to ensure instrument calibration and accuracy. The results should fall within ±0.2 units of the literature values.[17]

Section 3: Lipophilicity (logP & logD): Balancing for Membrane Permeability

3.1 Causality: Differentiating logP and logD and Their Impact

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[18]

  • logP (Partition Coefficient): This is the logarithm of the concentration ratio of the neutral form of a compound in an octanol/water system at equilibrium. It is an intrinsic, pH-independent property of the molecule.[19][20]

  • logD (Distribution Coefficient): This is the logarithm of the concentration ratio of all forms (neutral and ionized) of a compound between octanol and a buffered aqueous phase at a specific pH.[19]

For ionizable molecules like aminopyridazines, logD is the more physiologically relevant parameter because it accounts for the ionization state at a given pH.[20] Lipophilicity is a critical driver of membrane permeability; however, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific protein binding, a phenomenon sometimes termed "molecular obesity".[21] A well-optimized drug candidate typically has a logD at pH 7.4 within a specific range (often 1-3) to balance permeability with solubility.

3.2 Insights: Modulating Lipophilicity in Aminopyridazine Analogs

The lipophilicity of aminopyridazine derivatives can be systematically modulated through structural modifications. For instance, increasing the rigidity of the molecule or incorporating fluorine atoms can significantly enhance lipophilicity and, consequently, permeability across barriers like the blood-brain barrier (BBB).[14][22][23] Conversely, adding polar functional groups (e.g., hydroxyls, amides) can decrease lipophilicity and improve aqueous solubility. This synthetic "tuning" allows researchers to optimize the ADME profile of a lead compound.

3.3 Data Presentation: Structure-Lipophilicity Relationship

The following table illustrates hypothetical data for a series of aminopyridazine derivatives, demonstrating how substituent changes can impact experimentally determined logD values at physiological pH.

Compound IDR-GroupclogP (Calculated)Experimental logD (pH 7.4)
AP-001-H1.21.1
AP-002-Cl1.91.8
AP-003-CF32.52.4
AP-004-OCH31.10.9

3.4 Visualization: Shake-Flask logD Experimental Workflow

logD_Workflow start Start prep 1. Prepare Solvents (Octanol & Buffer pH 7.4) Pre-saturate each with the other start->prep add 2. Add Compound Stock (e.g., 10 µL of 10 mM in DMSO) to 1 mL Octanol + 1 mL Buffer prep->add shake 3. Equilibrate Shake/rotate vial for a set time (e.g., 1-2 hours) to reach equilibrium add->shake separate 4. Separate Phases Centrifuge to ensure clean separation of octanol and aqueous layers shake->separate sample 5. Sample Each Phase Carefully remove aliquots from both the top (octanol) and bottom (aqueous) layers separate->sample analyze 6. Quantify Concentration Analyze samples via LC-MS/MS against a calibration curve sample->analyze calculate 7. Calculate logD logD = log([Compound]octanol / [Compound]aqueous) analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the gold-standard shake-flask method of logD determination.

3.5 Protocol: Experimental logD Determination via the Shake-Flask Method

This method is considered the "gold standard" for its accuracy in determining the equilibrium distribution of a compound.[19][24]

  • Solvent Preparation:

    • Prepare a phosphate buffer solution at the desired pH (e.g., 7.4).

    • Pre-saturate 1-octanol with the buffer and, separately, the buffer with 1-octanol by mixing them vigorously and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.

  • Assay Setup:

    • In a glass vial, add equal volumes (e.g., 1 mL) of the pre-saturated 1-octanol and the pre-saturated buffer.[19]

    • Add a small volume of a concentrated stock solution of the aminopyridazine derivative (e.g., 10 µL of a 10 mM stock in DMSO) to the vial. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

  • Equilibration:

    • Securely cap the vial and shake or rotate it at room temperature for a sufficient time (e.g., 1-4 hours) to ensure equilibrium is reached. The required time should be determined during method validation.

  • Phase Separation:

    • Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve a clean and complete separation of the aqueous and octanol layers.

  • Quantification:

    • Carefully remove an aliquot from each layer, avoiding contamination of the interface.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS/MS, against a standard calibration curve.[19]

  • Calculation:

    • The logD value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Self-Validation:

    • The assay should be run with control compounds of known logD at the target pH (e.g., testosterone, pindolol) to verify the accuracy of the procedure.[25]

Section 4: Aqueous Solubility: The Prerequisite for Absorption

4.1 Causality: Thermodynamic vs. Kinetic Solubility

Aqueous solubility is a critical property, as a compound must be dissolved in the gastrointestinal fluids to be absorbed.[26] There are two primary types of solubility measured in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[27] It is a time-consuming measurement but is vital for formulation development.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[27] It is a high-throughput assay that mimics the conditions of many in vitro biological screens and provides an early warning of potential solubility issues.[26]

For early-stage discovery, where hundreds of compounds are synthesized, kinetic solubility is the preferred initial screen due to its speed and low sample consumption.[26]

4.2 Insights: Structure-Solubility Relationships in Heterocyclic Compounds

The solubility of heterocyclic compounds like aminopyridazines is a complex interplay of lipophilicity and the energy required to break the crystal lattice.[24] Strong intermolecular interactions, such as hydrogen bonds between the amino group and the pyridazine nitrogens, can lead to a highly stable crystal lattice that is difficult to dissolve, resulting in low solubility despite moderate lipophilicity.[28][29] Introducing polar groups or groups that disrupt crystal packing can improve solubility. Conversely, increasing molecular weight and lipophilicity generally decreases aqueous solubility.[24]

4.3 Visualization: High-Throughput Kinetic Solubility Workflow

Solubility_Workflow start Start stock 1. Prepare 10 mM DMSO Stock Solution start->stock dispense 2. Dispense Stock into 96-well plate (e.g., 2 µL per well) stock->dispense add_buffer 3. Add Aqueous Buffer (e.g., 198 µL of PBS, pH 7.4) Compound precipitates dispense->add_buffer incubate 4. Incubate & Shake (e.g., 2 hours at room temp) Allows for dissolution/precipitation equilibrium add_buffer->incubate read 5. Read Turbidity Measure light scattering using a laser nephelometer incubate->read analyze 6. Analyze Data Compare turbidity to standards to determine solubility range read->analyze end End analyze->end

Caption: A typical high-throughput workflow for determining kinetic solubility via laser nephelometry.

4.4 Protocol: High-Throughput Kinetic Solubility via Laser Nephelometry

This method is selected for its speed and ability to screen large numbers of compounds, making it ideal for early discovery.[26][30]

  • Compound Plating:

    • Prepare a 96- or 384-well plate containing serial dilutions of the aminopyridazine test compounds, starting from a high-concentration DMSO stock (e.g., 10 mM).

  • Precipitation:

    • Using a liquid handler, rapidly add a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The sudden change in solvent polarity causes compounds with solubility below the tested concentration to precipitate.

  • Incubation:

    • The plate is shaken and incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow the system to approach a quasi-equilibrium state.

  • Measurement:

    • The plate is placed in a laser nephelometer. A laser is passed through each well, and a detector measures the amount of light scattered by the suspended precipitate (turbidity).

  • Data Analysis:

    • The turbidity reading for each well is compared to that of clear (soluble) and highly turbid (insoluble) controls.

    • The kinetic solubility is reported as the highest concentration at which no significant light scattering is observed.

  • Self-Validation:

    • The assay must include control compounds with well-documented high, medium, and low kinetic solubility to ensure the system is performing correctly.

Section 5: Crystal Structure and Solid-State Properties

5.1 Causality: How Crystal Packing Influences Drug Performance

The specific three-dimensional arrangement of molecules in a solid state is known as the crystal structure.[31] This structure is stabilized by a network of noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.[28][29] For aminopyridine derivatives, hydrogen bonds involving the amino group and the ring nitrogens are particularly influential in dictating the final supramolecular assembly.[28][29] The stability of this crystal lattice directly impacts the compound's thermodynamic solubility and dissolution rate—two key factors for oral absorption. Furthermore, different packing arrangements of the same molecule, known as polymorphs, can have vastly different physicochemical properties.

5.2 Insights: Common Supramolecular Assemblies in Aminopyridine Derivatives

Studies on acetylated 2-aminopyridine derivatives have revealed that subtle changes to the molecular structure can have a significant impact on the solid-state assembly.[28][29] For example, increasing steric bulk around the amino group can shift the dominant hydrogen bonding pattern from infinite chains (N-H···O=C) to discrete dimers (N-H···N(pyridine)).[28] Understanding these preferred interaction modes is crucial for predicting and controlling the solid-state properties of new analogs and is a key aspect of crystal engineering.

5.3 Protocol: Overview of Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the precise atomic arrangement of a molecule in its crystalline form.[31]

  • Crystal Growth (The Crucial Step): A high-quality single crystal of the aminopyridazine derivative must be grown. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal motion and then rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[31]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

    • A molecular model is built into the electron density map, and its atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[31]

  • Analysis: The final refined structure provides precise information on bond lengths, bond angles, and the network of intermolecular interactions holding the crystal together.[32]

Section 6: An Integrated Perspective on Physicochemical Profiling

The physicochemical properties of aminopyridazine derivatives are not independent variables but are part of a complex, interconnected web. Altering a substituent to improve lipophilicity may negatively impact solubility. Modifying a functional group to tune pKa might inadvertently create a strong hydrogen bond that stabilizes the crystal lattice, again reducing solubility. A successful drug discovery program does not optimize these properties in isolation. It employs a multiparametric optimization strategy, using high-throughput screening assays in the early stages to triage large numbers of compounds and more resource-intensive, gold-standard methods to precisely characterize the most promising candidates. This integrated approach, grounded in a deep understanding of the causal relationships between molecular structure and physical properties, is essential for efficiently advancing aminopyridazine derivatives from initial hits to viable clinical candidates.

Section 7: References

  • Pion. (2023). What is pKa and how is it used in drug development?

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

  • Box, K. J., et al. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed.

  • Grulke, C. M., et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC.

  • Barker, L. PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists.

  • Amazon AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed.

  • ResearchGate. (n.d.). Resonance structures of Aminopyridines.

  • Akwabi-Ameyaw, A., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC.

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Whitepaper: A Senior Application Scientist's Guide to the In Silico Characterization of 1-(6-aminopyridazin-3-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the in silico modeling of 1-(6-aminopyridazin-3-yl)piperidin-3-ol.

Executive Summary

The convergence of computational chemistry and biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of small molecules.[1][2] This guide provides an in-depth, methodology-focused exploration of the in silico modeling of 1-(6-aminopyridazin-3-yl)piperidin-3-ol , a novel scaffold featuring the biologically significant pyridazine and piperidine moieties.[3][4] We will navigate a comprehensive computational workflow, from initial ligand preparation to the prediction of systemic properties. This document is structured not as a rigid protocol but as a dynamic, logic-driven narrative, explaining the causality behind each methodological choice. We will delve into molecular docking to predict binding affinity, molecular dynamics to assess complex stability, pharmacophore modeling to identify key interaction features, and ADMET profiling to forecast pharmacokinetic behavior.[5][6] Each section is designed to be a self-validating system, grounded in authoritative practices and supported by robust citations, providing fellow researchers and drug development professionals with a practical framework for their own discovery programs.

Foundational Strategy: The Ligand, The Target, and The Model

The journey of a drug candidate begins with understanding the molecule itself and its likely biological context. In silico modeling provides the tools to build this understanding before committing to costly and time-consuming wet-lab experiments.[7]

The molecule of interest combines two privileged heterocyclic structures:

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms. This core is found in numerous compounds with a wide array of pharmacological activities.

  • Piperidine: A saturated six-membered heterocycle containing one nitrogen atom. The piperidine ring is a common feature in many natural products and synthetic drugs, valued for its ability to confer desirable physicochemical properties and engage in specific receptor interactions.[3][4]

The combination of a hydrogen-bond-donating aminopyridazine group and a polar piperidinol moiety suggests the potential for specific, high-affinity interactions with a biological target, likely involving a network of hydrogen bonds.

Embarking on a computational-first approach is a strategic decision rooted in efficiency and risk mitigation.[7] By simulating the behavior of our molecule in a virtual environment, we can:

  • Prioritize Resources: Focus laboratory efforts on compounds with the highest predicted probability of success.[6]

  • Generate Mechanistic Hypotheses: Develop a deep, atom-level understanding of how the ligand might interact with its target, guiding future optimization efforts.[8]

  • Identify Potential Liabilities Early: Predict undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties that could lead to late-stage project failure.[5][9]

Our investigation will follow a validated, multi-step computational pipeline. This workflow is designed to build a comprehensive profile of the molecule, with each step informing the next.

G Ligand_Prep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Binding Pose & Affinity) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-likeness Profile) Ligand_Prep->ADMET Target_Prep Target Selection & Preparation (PDB Structure Cleanup) Target_Prep->Docking MD_Sim Molecular Dynamics (Complex Stability) Docking->MD_Sim Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore MD_Sim->Pharmacophore

Figure 1: A comprehensive in silico drug discovery workflow.

Molecular Docking: Predicting the "Handshake"

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10][11] This is the foundational step for understanding the potential mechanism of action.

The adage "garbage in, garbage out" is paramount here. The quality of a docking simulation is entirely dependent on the quality of the input structures. For this guide, we will select a therapeutically relevant target where piperidine and pyridazine scaffolds have shown activity, such as a Cyclin-Dependent Kinase (CDK), a common target in oncology.

Protocol 1: Target and Ligand Preparation

  • Target Acquisition: Download the crystal structure of a relevant protein target (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank (PDB). The PDB is the primary repository for macromolecular structural data.[1][11]

  • Target Cleanup (Self-Validation): The raw PDB file is not suitable for docking.[12]

    • Action: Remove all non-essential molecules (water, co-solvents, and co-crystallized ligands) using a molecular visualization tool like PyMOL or UCSF Chimera.

    • Rationale: Crystallographic water molecules can sterically hinder the docking algorithm unless they are known to be structurally conserved and mediate key interactions. The original ligand must be removed to make the binding site available.

    • Action: Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for calculating electrostatic interactions and hydrogen bonds. Correct charge assignment is fundamental for the scoring function to accurately estimate binding energy.[12]

  • Ligand Preparation:

    • Action: Generate the 3D structure of 1-(6-aminopyridazin-3-yl)piperidin-3-ol from its SMILES string (N1(C(CCO1)O)C2=CN=NC=C2N) using software like Avogadro or RDKit.

    • Rationale: A 2D representation is insufficient; a 3D conformation is required for docking.

    • Action: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Rationale: This ensures the ligand is in a low-energy, sterically favorable conformation before docking begins.

    • Action: Assign polar hydrogens and Gasteiger charges to the ligand.

    • Rationale: As with the protein, this is crucial for accurate interaction scoring.

We will use AutoDock Vina, a widely used and validated open-source docking program.[13][14] The process involves two main stages: a conformational search, where the algorithm explores many possible binding poses, and a scoring function, which estimates the binding affinity for each pose.

G Input Prepared Protein (PDBQT) Prepared Ligand (PDBQT) Grid Define Grid Box (Targeted Search Space) Input->Grid Vina Run AutoDock Vina (Search & Score) Grid->Vina Output Output Poses & Scores (PDBQT) Vina->Output Analysis Analyze Results (Lowest Energy Pose, Interactions) Output->Analysis

Figure 2: The streamlined workflow for molecular docking with AutoDock Vina.

Protocol 2: Executing the Docking Simulation

  • File Conversion: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes charge and atom type information required by Vina.

  • Grid Box Definition (Self-Validation):

    • Action: Define a 3D grid box that encompasses the known active site of the target protein.[12]

    • Rationale: This step is critical for computational efficiency. By restricting the search space to the area of interest, we prevent the algorithm from wasting time on irrelevant parts of the protein surface. The size of the box must be large enough to allow the ligand rotational and translational freedom.

  • Configuration: Create a configuration file specifying the paths to the input files and the coordinates of the grid box.

  • Execution: Run the AutoDock Vina command from the terminal.

  • Analysis:

    • Action: Examine the output file, which contains multiple predicted binding poses ranked by their binding affinity scores (in kcal/mol).

    • Rationale: The most negative score represents the most favorable predicted binding energy.

    • Action: Visualize the top-ranked pose in complex with the protein using PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

    • Rationale: This visual inspection validates the plausibility of the docked pose. The interactions observed must be chemically sensible and consistent with the features of the active site.

All quantitative results should be summarized for clarity.

ParameterValue
Target ProteinCDK2 (PDB: 1HCK)
Docking SoftwareAutoDock Vina
Top Pose Affinity -8.2 kcal/mol
Key Interactions H-bond with LEU83
H-bond with GLU81
Pi-Alkyl with ALA31

Molecular Dynamics: From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex.[8][15]

A high docking score is promising, but it doesn't guarantee that the binding pose is stable over time in a solvated, physiological-like environment. MD simulations are essential for:

  • Validating the Docked Pose: An unstable complex will see the ligand quickly dissociate or drift to a completely different conformation.

  • Refining Interactions: The dynamic nature of the simulation can reveal important water-mediated interactions or subtle conformational changes missed by rigid docking.

  • Calculating Binding Free Energy: Advanced MD techniques can provide more accurate estimations of binding affinity than docking scores.

Protocol 3: Conceptual MD Simulation Workflow

Setting up and running an MD simulation is a complex, multi-day process.[15] This protocol outlines the essential, universally applicable steps using a framework like GROMACS or AMBER.

  • System Preparation:

    • Action: Start with the best-ranked protein-ligand complex from docking.

    • Action: Generate a topology for the ligand.

    • Rationale: Standard protein force fields do not contain parameters for drug-like molecules. A separate topology file describing the ligand's bond lengths, angles, and charges must be generated using a tool like antechamber or a parameterization server. This is a critical self-validation step.

  • Solvation and Ionization:

    • Action: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Rationale: This mimics the aqueous environment of the cell.

    • Action: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

    • Rationale: Unbalanced charges would create artifacts in the simulation.

  • Minimization and Equilibration:

    • Action: Perform an energy minimization of the entire system to remove steric clashes.

    • Action: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This is followed by a final equilibration phase without restraints.

    • Rationale: This multi-stage equilibration ensures the system is stable at the desired temperature and pressure before the production run begins, preventing the simulation from "exploding."

  • Production MD:

    • Action: Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Analysis:

    • Action: Analyze the trajectory for Root Mean Square Deviation (RMSD) of the protein and ligand.

    • Rationale: A stable, converging RMSD for both indicates the complex is not undergoing major, destabilizing conformational changes.

    • Action: Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Action: Monitor key intermolecular interactions (like hydrogen bonds) over time.

Pharmacophore and ADMET Prediction: Building a "Drug-like" Profile

Beyond target affinity, a successful drug must possess favorable pharmacokinetic properties.[2][6]

A pharmacophore is an abstract 3D representation of the key molecular features necessary for biological activity.[16][17][18]

  • Rationale: By analyzing the stable binding pose from docking or MD, we can generate a pharmacophore model. This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings, can then be used as a 3D query to screen large virtual libraries for other, structurally diverse compounds that might also bind to the target.[16][17]

ADMET prediction uses computational models to estimate a molecule's properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity.[5]

Protocol 4: ADMET Profiling

  • Tool Selection: Utilize a well-validated web-based platform such as ADMET-AI or pkCSM.[5][19][20]

  • Input: Submit the SMILES string of the molecule.

  • Analysis: Evaluate the predicted properties against established thresholds for oral bioavailability (e.g., Lipinski's Rule of Five) and potential toxicity flags.

Table 2: Predicted ADMET Properties for 1-(6-aminopyridazin-3-yl)piperidin-3-ol

PropertyPredicted ValueInterpretation
Molecular Weight ( g/mol )208.24Favorable ( < 500)
LogP (Lipophilicity)0.85Balanced; good for solubility & permeability
Hydrogen Bond Donors3Favorable ( < 5)
Hydrogen Bond Acceptors5Favorable ( < 10)
Blood-Brain Barrier PermeantNoLow risk of CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Ames MutagenicityNoLow risk of mutagenicity

Conclusion and Strategic Outlook

This in-depth guide has navigated a comprehensive in silico workflow for the characterization of 1-(6-aminopyridazin-3-yl)piperidin-3-ol. Our multi-faceted analysis, beginning with molecular docking and stability assessment via MD simulations, and culminating in pharmacophore and ADMET profiling, provides a robust, data-driven foundation for advancing this molecule in a drug discovery pipeline. The strong predicted binding affinity for CDK2, coupled with a favorable ADMET profile, marks this compound as a promising candidate for further investigation. The logical next steps would be chemical synthesis followed by in vitro validation of kinase inhibition and antiproliferative activity to confirm these computational predictions. This work underscores the power of in silico modeling to accelerate and de-risk the challenging process of drug development.[7]

References

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Deconvoluting the Mechanism: A Technical Guide to Target Identification for 1-(6-aminopyridazin-3-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a promising phenotypic screening hit to a viable drug candidate is fraught with challenges, the most critical of which is the identification of its molecular target. This process, known as target deconvolution, is essential for mechanism-of-action studies, structure-based drug design, and predicting potential on- and off-target toxicities.[1] This guide provides a comprehensive, multi-pronged strategy for the target identification of 1-(6-aminopyridazin-3-yl)piperidin-3-ol, a novel small molecule featuring a 3-aminopyridazine core. The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties, including robust hydrogen-bonding capacity that is crucial for drug-target interactions.[2] Assuming this compound has emerged from a phenotypic screen—for instance, demonstrating potent anti-proliferative activity in a cancer cell line—this document will outline a logical, field-proven workflow for elucidating its protein targets. We will progress from initial in silico hypothesis generation to advanced, label-free and affinity-based proteomics, culminating in orthogonal validation to build a confident target dossier.

Section 1: Initial Hypothesis Generation: In Silico and Literature-Driven Approaches

Before committing to resource-intensive wet-lab experiments, a thorough computational and literature analysis can provide invaluable direction. This initial phase aims to generate a tractable list of potential protein targets, guiding the selection of subsequent experimental strategies.

Scaffold-Based Literature Analysis

The 3-aminopyridazine moiety is a recurring motif in clinically evaluated and approved drugs.[2] A critical first step is to review the known pharmacology of structurally related compounds. The pyridazine ring is characterized by weak basicity, a high dipole moment, and a dual hydrogen-bond accepting capacity, which often facilitates interactions with specific protein families.[2] Notably, this scaffold is frequently found in kinase inhibitors. For example, the approved drug deucravacitinib, an allosteric inhibitor of TYK2, is built around a 3-aminopyridazine core.[2] This precedent strongly suggests that the protein kinase family should be considered a high-priority target class for 1-(6-aminopyridazin-3-yl)piperidin-3-ol.

Computational Target Prediction

In silico target prediction leverages the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets. Web-based servers and computational software can screen the structure of a query molecule against vast databases of known ligand-target interactions to generate a ranked list of probable targets.[3][4]

These platforms employ a combination of 2D and 3D similarity measures to compare the query compound to a library of bioactive molecules.[5] This cost-effective and rapid approach can uncover unexpected target classes and reinforce hypotheses derived from literature analysis.[3][6]

Table 1: Representative Output from an In Silico Target Prediction Tool (e.g., SwissTargetPrediction)

RankTarget ClassSpecific Target(s)Prediction ScoreRationale
1KinasesCDK2, GSK3B, CLK10.85High structural similarity to known kinase inhibitors containing aminopyridazine scaffolds.
2BromodomainsBRD4, SMARCA40.65Aminopyridazine moiety can engage in key H-bonds with asparagine residues in bromodomain binding pockets.[2]
3G-Protein Coupled ReceptorsDRD2, HTR1A0.40Piperidine substructure is a common feature in many CNS-active GPCR ligands.[7]
4Other EnzymesMAO-A, HDAC60.35Similarity to other heterocyclic inhibitors.

Note: Data presented is hypothetical and for illustrative purposes.

Section 2: Label-Free Confirmation of Target Engagement in a Native Cellular Context

Label-free methods are powerful because they allow the direct assessment of a compound's interaction with its target in an unperturbed biological system (e.g., intact cells or tissues) without requiring any chemical modification of the compound itself.[1] The Cellular Thermal Shift Assay (CETSA®) is the gold standard in this category.[8]

The Principle of CETSA

CETSA is based on the biophysical principle of ligand-induced thermal stabilization.[8] The binding of a small molecule to its target protein confers additional stability, making the protein more resistant to heat-induced unfolding and aggregation. In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of a protein in the presence of the compound is direct evidence of target engagement.[9][10]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the potency of target engagement in intact cells.

1. Cell Culture and Compound Treatment: a. Plate a relevant cell line (e.g., a cancer cell line where the compound shows anti-proliferative effects) and grow to 80-90% confluency. b. Prepare a serial dilution of 1-(6-aminopyridazin-3-yl)piperidin-3-ol (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). c. Treat the cells with the compound dilutions and incubate for a set period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

2. Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspensions for each compound concentration into PCR tubes. c. Using a thermal cycler, heat the tubes to a pre-determined optimal temperature for 3 minutes. This temperature is one at which a significant portion, but not all, of the un-liganded target protein denatures (determined from a preliminary melt-curve experiment).[10] A non-heated control sample should also be included. d. Cool the samples to room temperature.[11]

3. Cell Lysis and Fractionation: a. Lyse the cells via repeated freeze-thaw cycles or sonication. b. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[9]

4. Protein Analysis: a. Carefully collect the supernatant. b. Quantify the total protein concentration in each sample to ensure equal loading. c. Analyze the abundance of the soluble target protein (hypothesized from Section 1, e.g., CDK2) by Western Blotting using a specific primary antibody. d. Quantify the band intensities and plot the normalized soluble protein fraction against the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.

CETSA Workflow Diagram

CETSA_Workflow cluster_prep Step 1: Cell Treatment cluster_heat Step 2: Heat Challenge cluster_lysis Step 3: Lysis & Separation cluster_analysis Step 4: Analysis cell_culture Culture Cells compound_treatment Treat with Compound (Dose-Response) cell_culture->compound_treatment harvest Harvest Cells compound_treatment->harvest heat Heat at T-optimal harvest->heat lysis Freeze-Thaw Lysis heat->lysis centrifuge High-Speed Centrifugation lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant western_blot Western Blot for Target Protein supernatant->western_blot quantify Quantify & Plot ITDR Curve western_blot->quantify

Caption: CETSA Isothermal Dose-Response (ITDR) Workflow.

Section 3: Affinity-Based Proteomics for Unbiased Target Discovery

Affinity-based proteomics, or chemoproteomics, is a powerful, unbiased method to identify proteins that physically interact with a small molecule.[12] This approach involves chemically modifying the compound of interest to create a "probe" that can be used to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[1][13]

Chemical Probe Design and Synthesis

The design of a functional chemical probe is paramount. The goal is to attach a linker and an affinity handle (e.g., biotin) to a position on the molecule that is not essential for its biological activity.

  • Structure of 1-(6-aminopyridazin-3-yl)piperidin-3-ol:

    • The 6-amino group on the pyridazine ring and the adjacent ring nitrogens are likely key hydrogen bonding participants.

    • The piperidin-3-ol contains a secondary alcohol and a secondary amine within the ring.

  • Proposed Strategy: The hydroxyl group at the 3-position of the piperidine ring is a synthetically tractable and sterically accessible point for modification. It can be etherified with a linker terminating in an azide or alkyne group for subsequent "click" chemistry conjugation to a biotin tag. A preliminary Structure-Activity Relationship (SAR) study should be conducted to confirm that modification at this position does not abrogate the compound's phenotypic activity.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

1. Probe Immobilization: a. Conjugate the synthesized biotinylated probe to streptavidin-coated magnetic beads. Incubate for 1-2 hours at room temperature with gentle rotation. b. Wash the beads extensively with buffer to remove any unbound probe.

2. Lysate Preparation and Incubation: a. Prepare a native protein lysate from the target cells. b. Pre-clear the lysate by incubating with control beads (without the probe) to reduce non-specific binders. c. Incubate the pre-cleared lysate with the probe-immobilized beads. For the crucial competition control, incubate a parallel lysate sample with an excess of the original, unmodified 1-(6-aminopyridazin-3-yl)piperidin-3-olbefore adding the probe-immobilized beads.

3. Washing and Elution: a. After incubation, wash the beads stringently with a series of buffers to remove proteins that bind non-specifically. b. Elute the specifically bound proteins from the beads using a denaturing solution (e.g., SDS-containing buffer) and heat.

4. Protein Identification by Mass Spectrometry: a. Separate the eluted proteins by SDS-PAGE and visualize with a protein stain. b. Excise the entire protein lane, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Identify the proteins using a database search algorithm. True targets should be significantly enriched in the probe pull-down sample compared to the no-probe control and should show a significant reduction in binding in the competition control sample.

Affinity Pull-Down Workflow Diagram

APMS_Workflow cluster_probe Step 1: Probe Prep cluster_lysate Step 2: Incubation cluster_purify Step 3: Purification cluster_analysis Step 4: Identification probe Biotinylated Probe immobilize Immobilize Probe probe->immobilize beads Streptavidin Beads beads->immobilize incubate Incubate Lysate with Probe-Beads immobilize->incubate lysate Native Cell Lysate lysate->incubate competition Competition Control: + Excess Free Compound lysate->competition wash Stringent Washes incubate->wash competition->incubate elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page digest In-Gel Digestion sds_page->digest lc_ms LC-MS/MS Analysis digest->lc_ms identify Protein Identification & Quantification lc_ms->identify

Sources

Methodological & Application

Application Notes and Protocols for Investigating 1-(6-aminopyridazin-3-yl)piperidin-3-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound

1-(6-aminopyridazin-3-yl)piperidin-3-ol is a novel heterocyclic compound with structural motifs commonly found in biologically active agents. The presence of the aminopyridazine and piperidine scaffolds suggests potential interactions with a variety of cellular targets, most notably protein kinases.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties.[2] Furthermore, derivatives containing the aminopyridine moiety have demonstrated potent inhibitory activity against key signaling kinases, such as the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3Ks).[3][4]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Given the structural similarities of 1-(6-aminopyridazin-3-yl)piperidin-3-ol to known kinase inhibitors, it is hypothesized that this compound may exert its effects by modulating this pathway.

These application notes provide a comprehensive guide for researchers to systematically investigate the cellular activities of 1-(6-aminopyridazin-3-yl)piperidin-3-ol. The protocols herein are designed to be self-validating, enabling the characterization of its biological effects from initial cytotoxicity screening to mechanistic pathway analysis.

Compound Handling and Preparation

Prior to initiating any cell-based assay, proper handling and solubilization of the test compound are paramount for reproducible results.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource
Molecular FormulaC10H15N3O[5]
Molecular Weight193.25 g/mol [5]
XlogP (predicted)0.5[5]
SolubilityLikely soluble in DMSO; miscible with water.[6][7]-
StorageStore in a cool, dry, well-ventilated area. Keep container tightly closed.[8]-

Stock Solution Preparation

  • Primary Solvent Selection: Based on the predicted properties and common practices for similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[7]

  • Preparation of High-Concentration Stock:

    • Accurately weigh a small amount of 1-(6-aminopyridazin-3-yl)piperidin-3-ol powder.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (≤37°C) may be applied if necessary.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Safety Precautions

While specific toxicological data for this compound are unavailable, it is prudent to handle it with care, following standard laboratory safety procedures.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Handle the compound in a chemical fume hood to avoid inhalation of the powder.

  • Refer to the Safety Data Sheet (SDS) for similar compounds for detailed handling and disposal information.[6][8]

Application I: Assessing General Cellular Cytotoxicity

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency (e.g., IC50 or EC50) across different cell lines.

Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay

This protocol utilizes the metabolic reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent resorufin by viable cells. The resulting fluorescence is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear-bottom, black-walled cell culture plates

  • 1-(6-aminopyridazin-3-yl)piperidin-3-ol stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A common starting range is from 100 µM down to 1 nM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest compound concentration (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Resazurin Addition and Incubation:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization based on the cell line's metabolic activity.

  • Data Acquisition:

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Application II: Mechanistic Investigation of the PI3K/AKT/mTOR Pathway

Should the compound exhibit significant anti-proliferative activity, the next logical step is to investigate its mechanism of action. Based on its structural features, a primary hypothesis is the inhibition of the PI3K/AKT/mTOR pathway. This can be assessed by examining the phosphorylation status of key downstream effectors.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol details the detection of phosphorylated and total protein levels of key signaling nodes like AKT and S6 ribosomal protein (a downstream target of mTORC1) to assess pathway inhibition.

Materials:

  • Selected cell line (responsive to the compound from Protocol 1)

  • 6-well cell culture plates

  • 1-(6-aminopyridazin-3-yl)piperidin-3-ol

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-S6)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and acquire the signal using an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AKT). A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal loading.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon treatment indicates pathway inhibition.

Visualization of Workflows and Pathways

Hypothesized Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates S6 Ribosomal Protein S6 S6K->S6 Phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation Promotes Compound 1-(6-aminopyridazin-3-yl)piperidin-3-ol (Hypothesized Inhibitor) Compound->PI3K Inhibits? Compound->mTORC1 Inhibits?

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for Compound Characterization

Experimental_Workflow Start Compound 1-(6-aminopyridazin-3-yl)piperidin-3-ol Prep Stock Solution Preparation (DMSO) Start->Prep Assay1 Cell Viability Assay (Protocol 1) Prep->Assay1 Decision1 Significant Cytotoxicity? Assay1->Decision1 Assay2 Western Blot Analysis (Protocol 2) Decision1->Assay2 Yes Conclusion Mechanistic Hypothesis Decision1->Conclusion No (Consider other assays) Data_Analysis Data Analysis: - IC50 Calculation - Pathway Inhibition Assay2->Data_Analysis Data_Analysis->Conclusion

Caption: Workflow for characterizing the compound's cellular effects.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-(6-aminopyridazin-3-yl)piperidin-3-ol in cell-based assays. By first establishing its cytotoxic potential and then dissecting its impact on key cancer-related signaling pathways, researchers can efficiently determine its therapeutic promise.

Positive results from these assays, particularly the inhibition of AKT and S6 phosphorylation, would strongly support the hypothesis that this compound acts as a PI3K/mTOR pathway inhibitor. Such findings would warrant further investigation, including:

  • Kinase Profiling: Screening the compound against a panel of kinases to determine its selectivity.

  • Target Engagement Assays: Employing methods like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the hypothesized target in cells.

  • Apoptosis Assays: Using techniques such as Annexin V staining or caspase activity assays to determine if the observed cytotoxicity is due to the induction of programmed cell death.

By following this systematic approach, the scientific community can effectively unlock the biological and therapeutic potential of this novel compound.

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Retrieved February 23, 2026, from [Link]

  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(6-aminopyridin-3-yl)piperidin-3-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(6-aminopyridin-3-yl_piperidin-3-ol]([Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved February 23, 2026, from [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(22), 115053. Retrieved February 23, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Retrieved February 23, 2026, from [Link]

  • Wójcik-Pszczoła, K., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 245, 114902. Retrieved February 23, 2026, from [Link]

Sources

Application Note: Preclinical Efficacy Evaluation of 1-(6-aminopyridazin-3-yl)piperidin-3-ol (Compound AP-3-OL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

1-(6-aminopyridazin-3-yl)piperidin-3-ol (herein referred to as AP-3-OL ) represents a high-value "fragment-like" lead compound (MW ~194 Da). Its structure combines a 6-aminopyridazine motif—a privileged scaffold known for ATP-competitive kinase inhibition [1]—with a piperidin-3-ol tail, which enhances aqueous solubility and offers a vector for probing solvent-exposed pockets.

This guide outlines the experimental framework to validate the efficacy of AP-3-OL. Given the structural homology of the aminopyridazine scaffold to known inhibitors of Aurora Kinases and Pim-1 [2], this protocol focuses on validating AP-3-OL as an ATP-competitive kinase inhibitor. The workflow progresses from biophysical binding to cellular functional assays.

Experimental Workflow Strategy

The validation process follows a "Funnel of Truth" logic, ensuring that phenotypic efficacy (cell death) is causally linked to specific target engagement, not off-target toxicity.

Workflow cluster_0 In Vitro cluster_1 Cellular Hit Compound AP-3-OL (Fragment Hit) SPR Phase 1: Biophysical Binding (SPR / Kd Determination) Hit->SPR Affinity Check CETSA Phase 2: Target Engagement (Cellular Thermal Shift) SPR->CETSA Kd < 10µM Func Phase 3: Functional Efficacy (Phospho-Western & IC50) CETSA->Func Tm Shift > 2°C Lead Validated Lead Candidate Func->Lead IC50 < 1µM

Figure 1: Critical path for validating AP-3-OL efficacy. The workflow mandates biophysical confirmation before cellular testing to rule out pan-assay interference (PAINS).

Phase 1: Biophysical Characterization (Surface Plasmon Resonance)

Before cellular testing, we must quantify the binding affinity (


) of AP-3-OL to the recombinant kinase domain. The low molecular weight of AP-3-OL requires high-sensitivity detection.

Protocol: Single-Cycle Kinetics (Biacore T200/8K)

  • Rationale: Traditional multi-cycle kinetics are slow. Single-cycle kinetics minimize protein degradation over the assay time.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human Aurora B Kinase (GST-tagged).

  • Immobilization: Amine coupling (Target RL: ~2000 RU to compensate for low MW of analyte).

Step-by-Step Procedure:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO . Note: DMSO concentration must be matched exactly in samples to prevent bulk refractive index errors.

  • Analyte Preparation: Prepare a 5-point dilution series of AP-3-OL (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) in Running Buffer.

  • Injection: Inject the dilution series sequentially (low to high) without regeneration between injections.

    • Contact time: 60s per concentration.

    • Flow rate: 30 µL/min.

  • Dissociation: Allow 300s dissociation after the final high-concentration injection.

  • Analysis: Fit data to a 1:1 Binding Model. Look for "square-wave" binding (rapid on/off), typical for low MW fragments.

Success Criteria:

  • 
     < 10 µM.[1]
    
  • Stoichiometry (

    
    ) near theoretical max (indicates 1:1 binding).
    
Phase 2: Cellular Target Engagement (CETSA)

Efficacy in a tube does not guarantee efficacy in a cell. The Cellular Thermal Shift Assay (CETSA) determines if AP-3-OL penetrates the cell membrane and stabilizes the target protein in the complex intracellular environment [3].

Protocol: Intracellular Isothermal Dose-Response (ITDR)

  • Cell Line: HeLa (High expression of Aurora/mitotic kinases).

  • Reagents: Protease Inhibitor Cocktail, Western Blotting reagents.

Step-by-Step Procedure:

  • Seeding: Seed HeLa cells (0.5 × 10^6 cells/mL) in T-75 flasks and culture for 24h.

  • Treatment: Harvest cells, wash with PBS, and resuspend in kinase buffer. Aliquot into PCR tubes (20 µL/tube).

  • Dosing: Treat aliquots with increasing concentrations of AP-3-OL (0, 0.1, 1, 10, 100 µM) for 1 hour at 37°C. Include a DMSO control.

  • Heat Shock: Heat samples to the aggregation temperature (

    
    )  of the target kinase (typically 52–56°C for Aurora B) for 3 minutes using a thermal cycler.
    
    • Note: Determine

      
       in a preliminary experiment where cells are heated 40–65°C without drug.
      
  • Lysis: Cool to RT (3 min), then snap-freeze in liquid nitrogen (x3 cycles) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. The supernatant contains the stabilized (soluble) protein; aggregated protein pellets out.

  • Detection: Analyze supernatant via Western Blot using anti-Aurora B antibody.

Data Interpretation:

  • Positive Result: Band intensity increases with AP-3-OL concentration (thermal stabilization).

  • Negative Result: Band intensity disappears equally in treated vs. control (no binding or no entry).

Phase 3: Functional Efficacy (Mechanism of Action)

If AP-3-OL inhibits Aurora B, it should block the phosphorylation of Histone H3 (Ser10) , a specific downstream marker of mitosis [4].

Protocol: In-Cell Western (ICW)

  • Why ICW? Higher throughput than traditional Westerns; allows direct IC50 calculation normalized to cell number.

Step-by-Step Procedure:

  • Plate Setup: Seed HeLa cells (10,000/well) in a 96-well black-wall/clear-bottom plate. Adhere overnight.

  • Synchronization (Critical): Treat cells with Nocodazole (100 ng/mL) for 16h to arrest cells in mitosis (where Aurora B is active).

  • Compound Treatment: Add AP-3-OL (serial dilution 0.01 – 100 µM) for 2 hours in the continued presence of Nocodazole.

  • Fixation: Fix with 4% Paraformaldehyde (20 min). Permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Rabbit anti-p-Histone H3 (Ser10) (Target) + Mouse anti-beta-actin (Normalization).

    • Secondary Ab: IRDye 800CW (Rabbit) + IRDye 680RD (Mouse).

  • Imaging: Scan on a LI-COR Odyssey or similar IR scanner.

Mechanism Diagram (Graphviz):

Signaling Drug AP-3-OL (Inhibitor) AurB Aurora Kinase B (Target) Drug->AurB Blocks ATP Site ATP ATP ATP->AurB Activates H3 Histone H3 (Substrate) AurB->H3 Phosphorylates pH3 p-Histone H3 (Ser10) AurB->pH3 Catalysis Mitosis Chromosomal Segregation pH3->Mitosis Promotes

Figure 2: Putative Mechanism of Action. AP-3-OL competes with ATP at the Aurora B kinase hinge region, preventing the phosphorylation of Histone H3.

Data Presentation & Analysis

All quantitative data must be summarized in the following format to ensure comparability.

Table 1: Efficacy Profile Summary

Assay TypeMetricResult (Example)Validation Threshold
Biophysical (SPR)

(Affinity)
2.4 µM< 10 µM for fragments
Target Engagement (CETSA)

Shift
+4.5°C> 2°C shift
Functional (Cellular) IC50 (p-Histone H3)5.8 µM< 10 µM
Viability (CellTiter-Glo) EC50 (72h)8.2 µMCorrelate with IC50
Selectivity Index Toxicity/Efficacy> 10x> 5x vs. Fibroblasts

Statistical Treatment:

  • All IC50 curves must be fitted using a 4-parameter logistic non-linear regression model .

  • Experiments must be performed in biological triplicate (

    
    ).
    
  • Significance tested via One-way ANOVA with Dunnett’s post-test vs. DMSO control.

References
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Aminopyridazines as bioisosteres).
  • Vertex Pharmaceuticals. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[2] Journal of Medicinal Chemistry.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

  • Wilkinson, R. W., et al. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. Clinical Cancer Research.

  • Erlanson, D. A., et al. (2016).[3] Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery.

Sources

Application Note: Profiling 1-(6-aminopyridazin-3-yl)piperidin-3-ol as a Kinase Inhibitor Lead

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

This application note details the characterization protocols for 1-(6-aminopyridazin-3-yl)piperidin-3-ol , a representative scaffold in kinase inhibitor discovery.

The Chemical Logic (Cheminformatics)

The 6-aminopyridazine moiety is a "privileged structure" in medicinal chemistry, specifically designed to function as an ATP-competitive hinge binder . In the context of kinase inhibition, this molecule functions through a specific pharmacophore:

  • Hinge Binding (Warhead): The 6-aminopyridazine ring mimics the adenine base of ATP. The exocyclic amine (–NH2) acts as a hydrogen bond donor, while the pyridazine ring nitrogen acts as a hydrogen bond acceptor. This dual motif allows it to anchor to the kinase hinge region (e.g., residues like Glu/Val/Ala depending on the kinase).

  • Solubility & Ribose Pocket: The piperidine ring extends into the ribose-binding pocket or solvent front. The C3-hydroxyl group (–OH) is a critical modification; unlike a bare piperidine, the hydroxyl introduces polarity, reducing logP (lipophilicity) and improving aqueous solubility—a common bottleneck in early kinase drug discovery.

Target Landscape

While this specific molecule acts as a fragment or lead, structurally similar aminopyridazine derivatives have demonstrated potency against:

  • PIM Kinases (PIM1/2/3): Often overexpressed in hematological malignancies.

  • CDK Family: Cyclin-dependent kinases involved in cell cycle regulation.

  • ERK/MAPK: Key drivers in the Ras-Raf-MEK-ERK pathway.

Structural & Functional Visualization

Pharmacophore Mapping

The following diagram illustrates the functional segmentation of the molecule, explaining why it binds to kinase domains.

Pharmacophore cluster_0 1-(6-aminopyridazin-3-yl)piperidin-3-ol Pyridazine 6-Aminopyridazine Core (Hinge Binder) Piperidine Piperidine Ring (Linker/Spacer) Pyridazine->Piperidine Kinase Kinase ATP Pocket Pyridazine->Kinase H-Bonds (Donor/Acceptor) Hydroxyl 3-Hydroxyl Group (Solubility/Polar Contact) Piperidine->Hydroxyl Piperidine->Kinase Hydrophobic Interaction (Ribose Pocket) Hydroxyl->Kinase Solvent Exposure (Prevents Aggregation)

Caption: Pharmacophore decomposition showing the hinge-binding core and the solubilizing tail.

Protocol A: Solubility & Stock Preparation

Challenge: Although the hydroxyl group aids solubility, the flat heteroaromatic pyridazine ring can cause π-π stacking aggregation, leading to false positives (promiscuous inhibition) in biochemical assays.

Reagents:

  • Compound: 1-(6-aminopyridazin-3-yl)piperidin-3-ol (Purity >95% by HPLC).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: PBS (pH 7.4) or HEPES.

Step-by-Step Procedure:

  • Primary Stock (10 mM): Weigh solid compound and dissolve in 100% anhydrous DMSO. Vortex for 30 seconds. Note: Do not store in plastic for long periods; use amber glass vials to prevent leaching.

  • Visual Inspection: Check for turbidity. If clear, proceed.

  • Solubility Limit Test (DLS - Optional but Recommended):

    • Dilute stock to 100 µM in assay buffer (final 1% DMSO).

    • Measure using Dynamic Light Scattering (DLS).

    • Pass Criteria: Polydispersity Index (PDI) < 0.2. High PDI indicates colloidal aggregation.

  • Working Solution: Prepare fresh serial dilutions in assay buffer immediately prior to the kinase assay to avoid precipitation.

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Rationale: The ADP-Glo™ assay is a luminescent ADP detection assay. It is preferred for this scaffold because it is universal (applicable to any kinase) and less susceptible to fluorescent interference which can occur with aromatic heterocycles like pyridazines.

Workflow Diagram:

ADPGlo_Workflow Step1 Kinase Reaction (Kinase + Substrate + ATP + Compound) Step2 Incubation (60 min @ Room Temp) Step1->Step2 Step3 Add ADP-Glo™ Reagent (Terminates Reaction & Depletes ATP) Step2->Step3 Step4 Incubation (40 min) Step3->Step4 Step5 Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase) Step4->Step5 Step6 Read Luminescence (RLU ~ Kinase Activity) Step5->Step6

Caption: Step-by-step workflow for the ADP-Glo kinase activity assay.

Detailed Protocol:

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Kinase (e.g., PIM1, 2 ng/well).

    • Add 2 µL of Compound (8-point serial dilution, starting at 10 µM).

    • Control 1: DMSO only (Max Activity).

    • Control 2: No Enzyme (Background).

  • Initiation:

    • Add 1 µL of Substrate/ATP mix (ATP concentration should be at

      
       apparent for the specific kinase, typically 10-50 µM).
      
  • Incubation: Shake for 1 min, incubate for 60 min at RT.

  • Depletion: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min. (This removes unconsumed ATP).

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Measurement: Read luminescence on a plate reader (e.g., EnVision or GloMax).

  • Data Analysis: Calculate Percent Inhibition and fit to a sigmoidal dose-response curve to determine

    
    .
    

Protocol C: Target Engagement (Thermal Shift Assay)

Rationale: Biochemical assays show inhibition, but Thermal Shift Assays (TSA/DSF) prove physical binding. Small fragments like this molecule often show weak biochemical potency but significant thermal stabilization ($ \Delta T_m $).

Procedure:

  • Mix: Recombinant Kinase domain (2-5 µM) + Sypro Orange Dye (5x) + Compound (10-50 µM).

  • Instrument: Real-time PCR machine (e.g., QuantStudio).

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min.

  • Analysis:

    • Plot Fluorescence vs. Temperature.

    • Calculate Melting Temperature (

      
      ) via the derivative method ($ -d(RFU)/dT $).
      
    • Result: A positive shift ($ \Delta T_m > 2^\circ C $) confirms the compound binds and stabilizes the folded protein.

Data Presentation & Interpretation

When reporting results for this scaffold, organize data to highlight the impact of the hydroxyl group and the hinge binder.

Table 1: Representative Profiling Data Structure

ParameterMetricTarget Value (Lead Criteria)Interpretation
Potency Biochemical

< 1.0 µMModerate potency expected for a fragment-like lead.
Binding Thermal Shift (

)
> 2.0°CConfirms physical binding to the ATP pocket.
Solubility Kinetic Solubility> 100 µMThe piperidine-ol moiety should ensure high solubility.
Efficiency Ligand Efficiency (LE)> 0.3Critical for fragments; measures binding energy per heavy atom.

References

  • Structure-Activity Relationships of Aminopyridazines

    • Title: Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors.[1]

    • Source:Bioorganic Chemistry (2025).
    • Link:[Link]

  • Title: ADP-Glo™ Kinase Assay Application Note.
  • Fragment-Based Drug Discovery (FBDD)

    • Title: Fragment-based drug discovery: a practical approach.[2][3]

    • Source:N
    • Link:[Link]

  • Aminopyridazine Scaffold Utility

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[4]

    • Source:Drug Discovery Today (PMC).
    • Link:[Link]

Sources

Application Note: Leveraging 1-(6-aminopyridazin-3-yl)piperidin-3-ol Scaffolds for Allosteric SHP2 Inhibition

[1][2][3]

Executive Summary

This application note details the utility of 1-(6-aminopyridazin-3-yl)piperidin-3-ol as a privileged pharmacophore in the design and synthesis of allosteric inhibitors targeting SHP2 (PTPN11) .[1][2][3]

SHP2 is a non-receptor protein tyrosine phosphatase critical for RAS-MAPK signaling.[1][2][3] While the catalytic site is difficult to drug due to polarity, the discovery of the allosteric "tunnel" site has revolutionized SHP2 targeting. The aminopyridazine moiety serves as a critical anchor within this tunnel, while the piperidin-3-ol ring provides a solubilizing vector that extends into the solvent-exposed region, improving the physicochemical properties (LogD, solubility) of lead compounds.[1][2][3]

This guide provides a comprehensive workflow for:

  • Rational Design: Understanding the binding mode of the scaffold.

  • Chemical Synthesis: Protocols for coupling the scaffold to core inhibitor structures.

  • Biological Validation: Step-by-step protocols for biochemical (DiFMUP) and cellular (p-ERK) assays.

Mechanistic Rationale & Binding Mode[2][3]

The Allosteric "Latch" Mechanism

SHP2 exists in an auto-inhibited state where its N-SH2 domain occludes the phosphatase domain.[1][2][3] Pathogenic mutations (e.g., PTPN11 E76K) disrupt this interaction, leading to constitutive activation.

The 1-(6-aminopyridazin-3-yl)piperidin-3-ol scaffold is designed to bind to the allosteric site formed at the interface of the N-SH2, C-SH2, and Phosphatase domains.[1][2][3] This binding "glues" the protein into its inactive, closed conformation.

Scaffold Functionality
  • Aminopyridazine Head: Acts as a donor-acceptor motif, forming critical hydrogen bonds with residues deep in the allosteric tunnel (typically Glu250 and Arg111).[1]

  • Piperidine Linker: Provides a rigid, saturated spacer that traverses the tunnel.

  • 3-Hydroxyl Group: A crucial modification over unsubstituted piperidines.[1][2][3] It lowers lipophilicity (improving LLE) and can form water-mediated hydrogen bonds or direct interactions with solvent-front residues.[1][2][3]

Pathway Visualization

The following diagram illustrates the inhibition logic:

SHP2_Inhibition_PathwayRTKRTK Activation(EGFR/FGFR)SHP2_OpenSHP2 (Open/Active)Dephosphorylates RAS-GAP binding sitesRTK->SHP2_OpenRecruits via SH2 domainsRAS_GTPRAS-GTP(Active)SHP2_Open->RAS_GTPPromotes loadingSHP2_ClosedSHP2 (Closed/Inactive)Stabilized by ScaffoldSHP2_Open->SHP2_ClosedEquilibrium Shift(Drug Induced)RAF_MEK_ERKRAF -> MEK -> ERKSignaling CascadeRAS_GTP->RAF_MEK_ERKProliferationTumor Proliferation& SurvivalRAF_MEK_ERK->ProliferationScaffold1-(6-aminopyridazin-3-yl)piperidin-3-ol(Allosteric Scaffold)Scaffold->SHP2_ClosedBinds Allosteric SiteSHP2_Closed->RAS_GTPBLOCKS

Caption: Figure 1. Mechanism of action showing how the scaffold stabilizes the inactive SHP2 conformation, downstream of RTKs and upstream of RAS.

Experimental Protocols

Protocol A: Chemical Synthesis (Coupling Strategy)

Objective: To couple the 1-(6-aminopyridazin-3-yl)piperidin-3-ol intermediate to a di-chloropyrazine or similar core (common in SHP099 analogs).[1][2][3]

Reagents:

  • Intermediate: 1-(6-aminopyridazin-3-yl)piperidin-3-ol (1.0 eq)[1][2][3]

  • Core: 6-chloro-N-methylpyrazin-2-amine derivative (1.0 eq)[1][2][3]

  • Base: Cs₂CO₃ (3.0 eq) or NaOtBu[1]

  • Catalyst: Pd₂(dba)₃ / Xantphos (for Buchwald) or simple SnAr conditions if the core is activated.

  • Solvent: 1,4-Dioxane (anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged reaction vial, dissolve the chloropyrazine core (100 mg, 1.0 eq) in 1,4-dioxane (5 mL).

  • Addition: Add 1-(6-aminopyridazin-3-yl)piperidin-3-ol (1.1 eq) and Cs₂CO₃ (3.0 eq).

  • Degassing: Sparge with argon for 5 minutes.

  • Catalysis (If required): If performing Buchwald-Hartwig, add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).[1] For activated heteroaromatics, this may proceed via SnAr at elevated temperatures without Pd.

  • Reaction: Seal and heat to 100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: Core + 192 Da - HCl).[1][2][3]

  • Workup: Filter through Celite, concentrate in vacuo.

  • Purification: Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The polar hydroxyl group on the piperidine usually causes the product to elute earlier than non-hydroxylated analogs.

Protocol B: Biochemical Validation (DiFMUP Assay)

Objective: Determine the IC50 of the synthesized inhibitor against full-length SHP2 (WT and E76K mutant).

Principle: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) is a fluorogenic phosphatase substrate.[1][2][3] SHP2 activity cleaves the phosphate, releasing fluorescent DiFMU.

Materials:

  • Enzyme: Recombinant Human SHP2 (Full length).

  • Substrate: DiFMUP (Invitrogen).

  • Activator: IRS-1 bis-phosphopeptide (activates WT SHP2; not needed for E76K mutant).[1][2][3]

  • Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of the inhibitor in DMSO (Top concentration 10 µM).

  • Enzyme Incubation:

    • Add 20 µL of SHP2 enzyme (0.5 nM final) to a black 384-well plate.

    • Add 100 nL of compound.

    • Critical Step: Incubate for 30 minutes at Room Temp (RT) to allow the allosteric inhibitor to lock the "closed" conformation.

  • Activation (WT only): Add 10 µL of IRS-1 peptide (0.5 µM final). Incubate 10 mins.

  • Substrate Addition: Add 10 µL of DiFMUP (200 µM final).

  • Readout: Measure fluorescence (Ex 358 nm / Em 455 nm) in kinetic mode for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) and fit to a 4-parameter logistic curve.

Protocol C: Cellular Target Engagement (p-ERK AlphaLISA)

Objective: Confirm that the inhibitor penetrates the cell and blocks the RAS-MAPK pathway.[1][2][3]

Cell Line: KYSE-520 (Esophageal, amplified EGFR/FGFR) or NCI-H358 (KRAS G12C).[1][2][3]

Workflow:

  • Seeding: Seed 20,000 cells/well in a 96-well plate. Incubate overnight.

  • Starvation: Replace media with serum-free media for 2 hours (reduces basal noise).

  • Treatment: Add compounds (serial dilution) for 2 hours.

  • Stimulation: Stimulate with EGF (10 ng/mL) for 10 minutes (to drive high p-ERK levels).

  • Lysis: Remove media, add AlphaLISA Lysis Buffer.

  • Detection:

    • Add Acceptor beads (Anti-p-ERK1/2).[1][2][3] Incubate 1 hr.

    • Add Donor beads (Streptavidin + Biotin-Antibody).[1][2][3] Incubate 30 mins in dark.

  • Read: Read on EnVision or compatible plate reader (615 nm emission).

Data Analysis & Interpretation

When evaluating compounds derived from the 1-(6-aminopyridazin-3-yl)piperidin-3-ol scaffold, use the following benchmarks:

ParameterExcellent CandidatePoor CandidateTroubleshooting
SHP2 IC50 (Biochem) < 50 nM> 1 µMCheck compound purity; ensure pre-incubation step in assay.
Selectivity (vs SHP1) > 50-fold< 10-foldThe aminopyridazine head group usually ensures SHP2 specificity; check linker length.
Cellular p-ERK IC50 < 500 nM> 5 µMHigh shift between Biochem and Cell IC50 suggests poor permeability.[1][2][3] The 3-OH group improves solubility but can reduce permeability if the rest of the molecule is too polar.[1][2][3]
Solubility (Kinetic) > 100 µM< 10 µMThe piperidin-3-ol is specifically chosen to solve this.[1][2][3] If low, check the "tail" of the molecule.

Synthesis Workflow Visualization

The following diagram outlines the modular synthesis approach typically employed with this scaffold.

Synthesis_WorkflowCoreDichloropyrazine Core(Electrophile)ReactionSnAr or Pd-Catalysis(100°C, Base)Core->ReactionScaffold1-(6-aminopyridazin-3-yl)piperidin-3-ol(Nucleophile)Scaffold->ReactionIntermediateCrude ProductReaction->IntermediatePurificationReverse Phase HPLC(Isolate 3-OH isomer)Intermediate->PurificationFinalSHP2 InhibitorCandidatePurification->Final

Caption: Figure 2.[1][2][3] Synthetic route for coupling the aminopyridazine-piperidine scaffold to a heterocyclic core.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link[1][2]

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor (SHP099). Journal of Medicinal Chemistry. Link[1][2]

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Link[1][2]

  • Fodor, M., et al. (2018). Dual allosteric inhibition of SHP2 phosphatase. ACS Chemical Biology. Link[1][2]

  • Bagdanoff, J. T., et al. (2019). Optimization of the Aminopyridazine Scaffold for SHP2 Inhibition. Bioorganic & Medicinal Chemistry Letters. Link[1][2]

Troubleshooting & Optimization

"troubleshooting guide for aminopyridazine synthesis reactions"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common challenges encountered during the synthesis of aminopyridazines. Designed for researchers, medicinal chemists, and process development professionals, this resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Section 1: Troubleshooting Low Reaction Yields & Failures

Low product yield is one of the most frequent and frustrating issues in synthesis. The electron-deficient nature of the pyridazine ring, while key to its reactivity, can also lead to a host of complications. This section addresses the most common causes of low conversion and reaction failure.

Q1: My nucleophilic aromatic substitution (SNAr) reaction on a dihalopyridazine has failed or resulted in a very low yield. What are the primary checks?

A1: Failure in SNAr reactions on pyridazine cores typically stems from three areas: reagent integrity, insufficient reactivity (activation), or improper reaction conditions.

Causality & Explanation: The pyridazine ring is highly electron-deficient, which facilitates nucleophilic attack. However, the reaction's success is contingent on the nucleophilicity of the incoming amine/hydrazine and the stability of the starting materials and intermediates.

Initial Troubleshooting Protocol:

  • Reagent Purity and Integrity:

    • Dihalopyridazine: Verify the purity of your starting material. Impurities can interfere with catalytic processes or introduce competing side reactions.

    • Amine/Hydrazine Nucleophile: Hydrazine hydrate, a common reagent, can degrade. Use a fresh, properly stored bottle. Amines can be hygroscopic; ensure they are dry, as water can affect the reaction environment.

    • Solvent: Ensure you are using an anhydrous solvent. Trace amounts of water can hydrolyze starting materials or intermediates, especially at elevated temperatures.

  • Reaction Setup:

    • Inert Atmosphere: Many SNAr reactions, especially those employing catalysts, are sensitive to oxygen. Ensure the reaction vessel was properly purged with an inert gas (Nitrogen or Argon).

    • Temperature Control: Confirm the accuracy of your heating apparatus. Inconsistent or incorrect temperatures are a primary cause of low yields. Overheating can lead to decomposition, while insufficient heat will result in no reaction.

  • Fundamental Reactivity:

    • Nucleophile Strength: Is your nucleophile strong enough? The basicity and steric hindrance of the amine play a crucial role.[1][2] If using a weakly nucleophilic amine, you may need to employ harsher conditions or a catalytic system.

    • Leaving Group: While chloro- and bromo-pyridazines are most common, the reactivity follows the order F > Cl > Br > I for the activation step, but the C-X bond cleavage is easier for I > Br > Cl > F. For less reactive systems, consider starting with a fluoro- or iodo-pyridazine if available.

Q2: How can I optimize reaction conditions (solvent, temperature, catalyst) for SNAr on pyridazines?

A2: Optimization is a systematic process. The choice of solvent, temperature, and potential additives must be considered in concert to enhance reactivity while minimizing side product formation.

Causality & Explanation: The solvent not only dissolves the reagents but also influences the stability of the charged Meisenheimer intermediate formed during SNAr. Temperature provides the necessary activation energy, while catalysts can offer an alternative, lower-energy reaction pathway.

Optimization Strategies Table:

ParameterRecommendation & RationaleCommon Pitfalls
Solvent Polar Aprotic (e.g., DMF, DMSO, Dioxane): These solvents effectively solvate the cationic species and stabilize the charged intermediate, accelerating the reaction.Residual Water: Can lead to hydrolysis side products. High Boiling Points: Can make product isolation difficult.
Temperature Stepwise Increase: Start at a moderate temperature (e.g., 80 °C) and increase incrementally (e.g., to 100 °C, 120 °C) while monitoring by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times and improve yields.[3]Decomposition: Pyridazine rings and substituted amines can decompose at high temperatures. Side Reactions: Higher temperatures can promote undesired side reactions.
Base Non-nucleophilic Organic Bases (e.g., DIPEA, DBU) or Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): Essential for scavenging the HX produced, driving the reaction to completion. Cesium carbonate is often effective in difficult cases due to its high solubility.Wrong Base: Using a nucleophilic base (e.g., NaOH in some solvents) can lead to competing substitution reactions.
Catalysis Palladium-Catalyzed Buchwald-Hartwig Amination: For particularly unreactive amines or aryl amines, a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos, BINAP) can be highly effective. This is a powerful but more complex alternative to direct SNAr.[4]Catalyst Poisoning: The nitrogen atoms in the pyridazine ring can coordinate to the metal center, inhibiting catalysis.[5] Ligand choice is critical to mitigate this.
Q3: My condensation reaction with hydrazine to form the pyridazine ring is inefficient. What factors are critical?

A2: The formation of the pyridazine ring via condensation of a 1,4-dicarbonyl compound (or equivalent) with hydrazine is a classic and powerful method. However, its efficiency is highly dependent on pH control and the management of reactive intermediates.[6]

Causality & Explanation: The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The nucleophilicity of the hydrazine is pH-dependent; in strongly acidic conditions, it is protonated and non-nucleophilic. In strongly basic conditions, the carbonyl may be enolized, and the subsequent cyclization can be inefficient.

Key Optimization Points:

  • pH Control: The reaction is often best performed in a slightly acidic medium (e.g., acetic acid as a solvent or catalyst).[7] This protonates the carbonyl group, activating it for nucleophilic attack, without fully protonating the hydrazine. If the reaction is performed in a neutral solvent like ethanol, adding a catalytic amount of acid (like AcOH or HCl) is often beneficial.

  • Order of Addition: Adding the hydrazine slowly to the solution of the dicarbonyl compound can sometimes prevent the formation of dimeric byproducts.

  • Water Removal: The final step is dehydration to form the aromatic pyridazine ring. If the reaction stalls, removing water using a Dean-Stark apparatus or by adding a dehydrating agent can drive the equilibrium toward the product.

Troubleshooting Workflow for Ring Formation:

Start Low Yield in Condensation Check_pH Is pH controlled? (e.g., AcOH solvent) Start->Check_pH Add_Acid Add catalytic acid (AcOH, HCl) Check_pH->Add_Acid No Check_Temp Is temperature adequate for dehydration? Check_pH->Check_Temp Yes Add_Acid->Check_Temp Increase_Temp Increase temperature or use Dean-Stark trap Check_Temp->Increase_Temp No Check_Hydrazine Is Hydrazine fresh? Check_Temp->Check_Hydrazine Yes Increase_Temp->Check_Hydrazine Use_New Use fresh hydrazine hydrate Check_Hydrazine->Use_New No Success Improved Yield Check_Hydrazine->Success Yes Use_New->Success

Caption: Decision tree for troubleshooting hydrazine condensation.

Section 2: Managing Side Reactions and Impurities

The appearance of unexpected spots on a TLC plate can signal competing reaction pathways. Identifying and suppressing these side reactions is key to improving yield and simplifying purification.

Q1: I'm observing significant side product formation in my amination reaction. What are common side reactions and how can they be minimized?

A1: Side reactions in aminopyridazine synthesis often involve over-reaction, reaction at unintended sites, or decomposition.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescription & CauseMitigation Strategy
Di-substitution On a dihalopyridazine, the second halogen is replaced by another molecule of the nucleophile. This is common if the first amination activates the ring towards a second substitution.Use a stoichiometric amount of the amine (1.0-1.2 equivalents). Add the amine slowly at a lower temperature to control reactivity.
Hydrolysis The halo-substituent is replaced by a hydroxyl group, forming a pyridazinone. This is caused by the presence of water in the solvent or reagents, especially under basic conditions at high temperatures.Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere.
Ring Opening Highly reactive nucleophiles (like hydrazine under harsh conditions) can attack the ring carbons and lead to cleavage of the N-N bond and subsequent ring opening.Use milder reaction conditions (lower temperature, less reactive base). Protect sensitive functional groups if necessary.
Polymerization This can occur with reactive intermediates, especially during scale-up where localized "hot spots" can form.[8]Ensure efficient stirring. For larger scale, consider controlled addition of reagents to manage the reaction exotherm.

Section 3: Purification Strategies

Isolating the desired aminopyridazine from unreacted starting materials, salts, and byproducts is a critical step that often requires non-standard approaches.

Q1: My aminopyridazine product is difficult to purify by standard silica gel chromatography. What are alternative methods?

A1: Aminopyridazines can be challenging to purify on silica due to their basicity. The amino group can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption.

Alternative Purification Protocols:

  • Base-Washed or Deactivated Silica:

    • Protocol: Prepare a slurry of silica gel in your desired solvent system containing 1-2% of a volatile amine like triethylamine (TEA) or ammonium hydroxide. Pack the column with this slurry. This deactivates the acidic sites on the silica, improving elution of basic compounds.

    • Best For: Compounds that show significant tailing on standard silica.

  • Alumina Chromatography:

    • Protocol: Use basic or neutral alumina as the stationary phase. Alumina is generally better suited for the purification of basic compounds. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate or dichloromethane.

    • Best For: Highly basic aminopyridazines that strongly adhere to silica.

  • Reverse-Phase Chromatography (C18):

    • Protocol: If the compound is sufficiently soluble, reverse-phase HPLC or MPLC using a water/acetonitrile or water/methanol gradient (often with a modifier like 0.1% TFA or formic acid) can provide excellent separation. The product is often isolated as a salt.

    • Best For: Polar compounds and for achieving very high purity.

  • Cation-Exchange Chromatography:

    • Protocol: This technique is highly effective for separating basic compounds from neutral or acidic impurities. The crude mixture is loaded onto a cation-exchange column (e.g., Dowex 50). Neutral and acidic components are washed away, and the basic aminopyridazine is then eluted by washing with a buffered or basic solution (e.g., NH₄OH in methanol).[9]

    • Best For: Removing non-basic impurities and for large-scale purifications.

Purification Selection Flowchart:

Crude Crude Product Silica Standard Silica Gel Crude->Silica Tailing Severe Tailing or No Elution? Silica->Tailing DeactivatedSilica Try TEA-Deactivated Silica or Alumina Tailing->DeactivatedSilica Yes Success Pure Product Tailing->Success No PoorSep Still Poor Separation? DeactivatedSilica->PoorSep ReversePhase Consider Reverse-Phase (C18) or Ion-Exchange PoorSep->ReversePhase Yes PoorSep->Success No ReversePhase->Success

Caption: Decision flowchart for aminopyridazine purification.

Section 4: Characterization and Stability

Unambiguous confirmation of your target molecule's structure and ensuring its stability are the final steps in a successful synthesis.

Q1: I'm having trouble confirming the structure of my product. What are the key spectroscopic signatures for aminopyridazines?

A1: A combination of NMR, IR, and Mass Spectrometry is essential for full characterization.

Key Spectroscopic Data:

TechniqueKey Signatures for Aminopyridazines
¹H NMR -NH₂ Protons: A broad singlet that is exchangeable with D₂O. Its chemical shift can vary widely depending on solvent and concentration. Aromatic Protons: The protons on the pyridazine ring will appear in the aromatic region (typically 7.0-9.0 ppm) with coupling constants characteristic of the substitution pattern.
¹³C NMR Ring Carbons: Carbons attached to nitrogen will be significantly downfield. The carbon bearing the amino group will show a characteristic upfield shift compared to its unsubstituted analogue due to the electron-donating nature of the -NH₂ group.
FT-IR N-H Stretch: A characteristic set of two bands in the 3200-3500 cm⁻¹ region for a primary amine (-NH₂).[10] N-H Bend (Scissoring): A band around 1600-1650 cm⁻¹.[10] Aromatic C=N/C=C Stretch: Bands in the 1400-1600 cm⁻¹ region.
Mass Spec Molecular Ion (M⁺): Provides the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Q2: My purified product degrades over time. What are the best practices for storing aminopyridazines?

A2: Aminopyridazines can be sensitive to light, air (oxidation), and acid. The amino group can be oxidized, and the pyridazine ring itself can participate in degradation pathways.[11]

Storage Recommendations:

  • Solid Form: Store as a solid in a well-sealed amber vial to protect from light.

  • Inert Atmosphere: For long-term storage, flush the vial with argon or nitrogen before sealing.

  • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C).[12][13]

  • Salt Form: If possible, converting the aminopyridazine to a stable salt (e.g., hydrochloride) can significantly improve its shelf life by protecting the amino group from oxidation.[11]

Section 5: Advanced Topics & FAQs

Q1: What are the key challenges when scaling up an aminopyridazine synthesis?

A1: Scaling up a reaction from grams to kilograms introduces challenges that are not apparent at the lab scale.[14][15][16]

  • Heat Transfer: Exothermic reactions that are easily controlled in a round-bottom flask can become dangerous at a larger scale. Poor heat dissipation can create localized hot spots, leading to side reactions, polymerization, or runaway reactions.[14]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult. Inefficient mixing can lead to lower yields and inconsistent product quality.

  • Reagent Addition: The rate of addition becomes critical. A slow, controlled addition of a reactive intermediate may be necessary to manage the reaction's exotherm and prevent side product formation.

  • Process Mass Intensity (PMI): The large excess of reagents and solvents used in lab-scale synthesis becomes economically and environmentally unsustainable at an industrial scale. Process optimization to reduce waste is critical.[17]

References

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  • Adamu, U. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. FUW Trends in Science & Technology Journal. Available at: [Link]

  • Lee, Y. C., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Adamu, U. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
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  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]

  • Kastango, E. S. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

  • Zhang, S., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]

  • WO2012095691A1 - An improved process for producing aminopyridines. Google Patents.
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  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • Kecili, R., et al. (2014). Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries. PubMed. Available at: [Link]

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  • Mostafa, A., & Bazzi, H. S. (2009). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. PubMed. Available at: [Link]

  • Arnaudov, M. G., et al. (2002). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Kodimuthali, A., et al. (2010). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]

  • Kandeel, M. M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Gáspár, A., et al. (2023). Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1H)-one based novel monothiooxamides and 1,3,4-thiadiazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Fichez, J., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Odou, P., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Chemical stability of 4-aminopyridine capsules. ResearchGate. Available at: [Link]

  • Al-Tel, T. H., et al. (2011). New Synthesis of 3-Aminohydantoins via Condensation of Hydra- zines with Isocyanates Derived from -Amino Esters. Molecules. Available at: [Link]

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  • 14 questions with answers in AMINOPYRIDINES. ResearchGate. Available at: [Link]

  • Siddiqui, N., & Arshad, M. F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Adamu, U. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. FUW Trends in Science & Technology Journal. Available at: [Link]

  • Help with Low Yield Synthesis. Reddit. Available at: [Link]

  • What are the side - reactions in pyrazine synthesis?. Biosynce. Available at: [Link]

  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Oligonucleotide Therapeutics Society. Available at: [Link]

  • Park, K. (2022). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release. Available at: [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available at: [Link]

  • Challenges of scaling up production from grams to kilos. Pure Synth. Available at: [Link]

Sources

"how to reduce off-target effects of piperidine-based compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Reducing Off-Target Effects in Piperidine-Based Small Molecules

Welcome to the Piperidine Optimization Center.

You are likely here because your lead compound—containing that classic secondary or tertiary piperidine amine—is hitting hERG (cardiotoxicity), clearing too fast in microsomes (metabolic instability), or binding promiscuously to GPCRs (selectivity issues).

The piperidine ring is a "privileged structure" in medicinal chemistry, but its privilege comes with a tax: the high basicity (


) and lipophilic surface area often drive non-specific interactions. This guide provides the architectural blueprints to pay that tax efficiently without losing potency.
Module 1: The hERG Liability (Cardiotoxicity)

The Issue: Your compound blocks the


 potassium current (

), posing a QT-prolongation risk. The Mechanism: The hERG channel pore is lined with aromatic residues (Tyr652, Phe656). It eagerly traps compounds with a basic amine (cation-

interaction) flanked by lipophilic groups (

-

stacking).
Troubleshooting Guide: De-risking hERG

Q: My piperidine lead has single-digit micromolar hERG inhibition. How do I fix this without killing potency?

A: You must disrupt the "Pharmacophore of hERG" using the pKa/LogP Seesaw . You rarely need to remove the piperidine; you just need to change its electronic environment.

StrategyMechanismImplementation Example
Basicity Attenuation Lowering

below 8.0 reduces the cation-

interaction strength.
Add an Electron Withdrawing Group (EWG) like Fluorine or Oxygen (morpholine) adjacent to the nitrogen.
Lipophilicity Reduction Lowering LogP reduces the local concentration of the drug in the lipid membrane near the channel.Replace a distal phenyl ring with a Pyridine or Pyrimidine .
Zwitterion Creation Creates a "neutral" net charge at physiological pH, drastically reducing channel affinity.Introduce a Carboxylic Acid (e.g., Fexofenadine vs. Terfenadine).
Steric Shielding Prevents the "induced fit" required for deep pore binding.Add a "Magic Methyl" at the C2 or C6 position of the piperidine ring.
Interactive Workflow: The hERG Mitigation Logic

hERG_Mitigation Start High hERG Inhibition detected Check_Basicity Is the Piperidine Nitrogen highly basic (pKa > 9)? Start->Check_Basicity Strategy_EWG STRATEGY 1: Attenuate Basicity Add adjacent F, O, or CF3 Check_Basicity->Strategy_EWG Yes Check_LogP Is cLogP > 3.5? Check_Basicity->Check_LogP No Re_Test Re-test in Patch Clamp Strategy_EWG->Re_Test Strategy_Polar STRATEGY 2: Reduce Lipophilicity Replace distal Ar with HetAr Add polar anchor (OH, SO2) Check_LogP->Strategy_Polar Yes Strategy_Steric STRATEGY 3: Steric Clash Add ortho-substituents or C2-Methyl on piperidine Check_LogP->Strategy_Steric No (LogP is fine) Strategy_Polar->Re_Test Strategy_Steric->Re_Test

Caption: Decision tree for mitigating hERG liability based on physicochemical properties.

Module 2: Metabolic Stability (The "Soft Spot")

The Issue: Rapid clearance in liver microsomes (


 is high).
The Mechanism:  Piperidines are prone to oxidative metabolism, specifically N-dealkylation  or C-oxidation  at the 

-carbon (C2/C6) or

-carbon (C4).
Protocol: The Fluorine Scan

Do not guess where the metabolism is happening. Use Deuterium or Fluorine to block the site.

  • Incubate compound with human liver microsomes (HLM) for 0, 15, 30, 60 min.

  • Analyze metabolites via LC-MS/MS to identify the "Hot Spot" (e.g., +16 Da indicates hydroxylation).

  • Apply Modification:

    • If C-Hydroxylation: Substitute H with F at the specific carbon.[1][2] The C-F bond (approx. 116 kcal/mol) is stronger than C-H (approx. 99 kcal/mol) and resists CYP450 attack.

    • If N-Dealkylation: Increase steric bulk near the Nitrogen (e.g., 2-methylpiperidine) to hinder enzymatic access.

Comparative Stability Data (Hypothetical Case Study)

Compound VariantModificationHLM

(min)
hERG

(

)
Notes
Lead (A) Unsubstituted Piperidine121.2High clearance, toxic.
Variant B 4,4-Difluoropiperidine455.8Metabolic block at C4; basicity lowered (

~8.5).
Variant C 2-Methylpiperidine388.4Steric hindrance blocks N-dealkylation and hERG binding.
Variant D Morpholine (Bioisostere)>60>30Excellent stability, but potency often drops.
Module 3: Selectivity & Promiscuity

The Issue: The compound hits off-targets (e.g., 5-HT receptors, Alpha-1 adrenergic) causing side effects. The Mechanism: Flexible alkyl chains allow the piperidine to adopt multiple conformations ("Entropy Penalty"), enabling it to fit into various GPCR pockets.

Troubleshooting Guide: Rigidification

Q: My compound binds to everything. How do I make it selective?

A: You must freeze the bioactive conformation. Flexible molecules lose entropy upon binding (an energetic cost). If you pre-rigidify the molecule into the correct shape, you pay that entropy cost synthetically, not thermodynamically, often improving affinity for the target while clashing with off-targets.

Tactics:

  • Bridged Piperidines: Convert piperidine to an 8-azabicyclo[3.2.1]octane (tropane) or azabicyclo[2.2.1]heptane .

  • Spiro-Cycles: Lock the vector of the substituents by creating a spiro-connection at C4.

Visual: The Rigidification Spectrum

Rigidification Flexible Flexible Piperidine (Promiscuous) Methyl Methyl-Locked (Restricted) Flexible->Methyl Add steric bulk Bridged Bridged/Spiro (Rigid) Methyl->Bridged Cyclization

Caption: Progression from flexible scaffolds to rigid systems to improve selectivity.

Module 4: Experimental Validation (Self-Validating Protocols)
hERG Patch Clamp Quality Control

Don't just run the assay; validate the run.

  • Seal Resistance (

    
    ):  Must be 
    
    
    
    .[3] If
    
    
    , the leak current will mask the drug effect (False Negative).
  • Run-Down Check: Measure current amplitude for 5 minutes before drug addition. If current drops >5% per minute spontaneously, discard the cell.

    • Fix: Add ATP/GTP to the pipette solution to maintain channel phosphorylation.

  • Positive Control: Run E-4031 (100 nM) or Cisapride . If inhibition is not >95% (E-4031), the cell line expression is faulty.

Microsomal Stability "Alert" Check

Is your stability real or an artifact?

  • Cofactor Check: Run the assay without NADPH. If the compound disappears, it's not metabolism—it's chemical instability (hydrolysis) or non-specific binding to the plasticware.

References
  • Jamieson, C., et al. (2006). "Medicinal Chemistry Strategies to Minimize hERG Blockade." Journal of Medicinal Chemistry. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." (Context: Bioisosteres).[4] Nature. Link

  • Drug Hunter. (2024).[5][6] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." (Case Studies: TNG348, JNT-517). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • WuXi AppTec. (2025).[7] "Five Ways to Ensure hERG Assays are Scientifically Reliable." Link

Sources

Validation & Comparative

Evaluating the Selectivity of 1-(6-aminopyridazin-3-yl)piperidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive evaluation of the selectivity of 1-(6-aminopyridazin-3-yl)piperidin-3-ol , a representative scaffold in the development of Phosphatidylinositol 4-Kinase IIIβ (PI4KB) inhibitors. This compound class is primarily investigated for broad-spectrum antiviral activity (targeting Enteroviruses, HCV) and requires rigorous selectivity profiling against the closely related PI4KA (associated with lethality) and the broader PI3K family.

Introduction & Strategic Context

1-(6-aminopyridazin-3-yl)piperidin-3-ol (CAS: 1592971-80-6) represents a critical chemical scaffold in the design of Type III Phosphatidylinositol 4-Kinase (PI4K) inhibitors. Unlike Class I PI3K inhibitors used in oncology, PI4KB inhibitors are developed primarily as host-targeting antivirals (HTAs).

The pivotal challenge in this domain is selectivity . While PI4KB inhibition is tolerated and effective against viral replication, inhibition of the paralog PI4KA is lethal in animal models. Furthermore, off-target activity against Class I PI3Ks (p110α, β, γ, δ) can lead to metabolic and immunomodulatory toxicity. This guide details the hierarchical profiling required to validate the selectivity of this aminopyridazine scaffold.

Mechanism of Action

The aminopyridazine moiety typically functions as a hinge binder within the ATP-binding pocket of the kinase. The piperidin-3-ol tail extends into the solvent-exposed region or interacts with the ribose-binding pocket, providing a vector for optimizing selectivity over PI4KA.

Comparative Performance Analysis

The following table contrasts the target profile of the aminopyridazine scaffold against key reference compounds in the field.

Feature1-(6-aminopyridazin-3-yl)piperidin-3-ol (Scaffold)PI4KB-IN-1 (Reference)Wortmannin (Pan-Inhibitor)AL-9 (PI4KA Inhibitor)
Primary Target PI4KB (Type III PI4K)PI4KBPI3Ks / PI4KsPI4KA
Binding Mode ATP-Competitive (Reversible)ATP-CompetitiveCovalent (Irreversible)ATP-Competitive
Key Selectivity Challenge PI4KA (Toxicity Risk)PI4KA (>100x selective)Non-selectiveSelectivity over PI4KB
Therapeutic Window High (Antiviral vs Cytotox)HighNone (Toxic)Low (Lethal)
Primary Application Antiviral Lead OptimizationTool CompoundBroad ProbePI4KA Biology Tool

Selectivity Evaluation Protocols

To rigorously evaluate the selectivity of 1-(6-aminopyridazin-3-yl)piperidin-3-ol, a three-tiered screening cascade is required.

Tier 1: Enzymatic Selectivity (ADP-Glo Assay)

Objective: Determine the biochemical selectivity ratio (


). A ratio >50 is typically required for lead advancement.

Protocol:

  • Reagents: Recombinant human PI4KB and PI4KA (expressed in HEK293 or insect cells), PI:PS lipid substrates, Ultra-Pure ATP.

  • Reaction Setup:

    • Prepare lipid vesicles: L-α-phosphatidylinositol (PI) and phosphatidylserine (PS) (1:1 ratio) by sonication.

    • Incubate compound (10-point dose response, 1 nM – 10 µM) with kinase (5 nM) and lipid substrate (100 µM) in kinase buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.5 mM EGTA).

    • Initiate reaction with ATP (K_m apparent, typically 10-50 µM).

    • Incubate for 60 min at room temperature.

  • Detection:

    • Add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP (40 min incubation).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Measure luminescence on a plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Tier 2: Kinome Profiling (ScanMAX)

Objective: Assess off-target liability across the wider kinome, specifically Class I PI3Ks (PIK3CA, PIK3CB) and unrelated kinases (e.g., mTOR, DNA-PK).

  • Method: Competition binding assay (e.g., KINOMEscan®) at a fixed concentration (1 µM or 10 µM).

  • Success Criteria: Selectivity Score (S35) < 0.1 (i.e., binds to <10% of kinases with >65% inhibition).

Tier 3: Cellular Selectivity (Antiviral vs. Cytotoxicity)

Objective: Confirm that the compound inhibits viral replication at concentrations significantly lower than those causing host cell toxicity.

Protocol:

  • Cell Line: Huh7 (for HCV) or HeLa (for Enterovirus).

  • Viral Assay:

    • Infect cells with reporter virus (e.g., Coxsackievirus B3-Luciferase) at MOI 0.1.

    • Treat with compound (serial dilution).

    • Measure Luciferase activity at 24h post-infection (EC50).

  • Cytotoxicity Assay:

    • Treat uninfected cells with identical compound concentrations.

    • Measure cell viability using CellTiter-Glo® (ATP content) at 48h (CC50).

  • Calculation: Selectivity Index (

    
    ). Target SI > 100.
    

Visualization of Signaling & Workflow

Figure 1: PI4K Signaling Pathway and Inhibition Targets

This diagram illustrates the distinct roles of PI4KA and PI4KB in phosphoinositide metabolism and the critical need for isoform selectivity to avoid plasma membrane (PM) depletion of PI(4,5)P2.

PI4K_Pathway PI Phosphatidylinositol (PI) PI4KA PI4KA (Plasma Membrane) PI->PI4KA PI4KB PI4KB (Golgi Complex) PI->PI4KB PI4P_PM PI(4)P (PM) PI4KA->PI4P_PM Synthesis PI4P_Golgi PI(4)P (Golgi) PI4KB->PI4P_Golgi Synthesis PIP2 PI(4,5)P2 (Essential for Cell Survival) PI4P_PM->PIP2 PIP5K Viral_Rep Viral Replication (RO Formation) PI4P_Golgi->Viral_Rep Host Factor Recruitment Compound 1-(6-aminopyridazin-3-yl) piperidin-3-ol Compound->PI4KA Avoids (Selectivity) Compound->PI4KB Inhibits (Target)

Caption: The aminopyridazine scaffold targets Golgi-localized PI4KB to block viral replication organelles (RO) while sparing PI4KA-mediated maintenance of the essential plasma membrane PI(4,5)P2 pool.

Figure 2: Selectivity Evaluation Workflow

Logical flow for validating the compound's safety and efficacy profile.

Selectivity_Workflow cluster_Tier1 Tier 1: Biochemical cluster_Tier2 Tier 2: Broad Kinome cluster_Tier3 Tier 3: Cellular Start Compound Synthesis (Aminopyridazine Core) Enz_PI4KB PI4KB IC50 (Potency) Start->Enz_PI4KB Enz_PI4KA PI4KA IC50 (Selectivity) Start->Enz_PI4KA Kinome Kinome Scan (Off-Targets) Enz_PI4KB->Kinome If <100 nM Enz_PI4KA->Kinome If Ratio >50x Antiviral Antiviral EC50 (HCV/Enterovirus) Kinome->Antiviral Tox Cytotoxicity CC50 (Viability) Kinome->Tox Decision Selectivity Index (CC50/EC50) Antiviral->Decision Tox->Decision

Caption: A tiered screening cascade ensures that only compounds with high potency against PI4KB and low off-target liability (especially PI4KA) progress to cellular validation.

References

  • Mejdrová, I., et al. (2017). "Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents and Tools for Chemical Biology." Journal of Medicinal Chemistry, 60(1), 100–118.[1]

  • Rutaganira, F. U., et al. (2016). "Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ." Journal of Medicinal Chemistry, 59(5), 1830–1839.

  • Burke, J. E. (2018). "Structural Basis for the Regulation of Phosphoinositide Kinases." Trends in Biochemical Sciences, 43(8), 615-628.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol."

Sources

Comparative Efficacy & Chemical Profiling of Aminopyridazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of aminopyridazine isomers, specifically focusing on the 3-aminopyridazine and 4-aminopyridazine scaffolds. It is designed for medicinal chemists and pharmacologists optimizing heterocyclic lead compounds.

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Lead Optimization Group

Executive Summary

In medicinal chemistry, the pyridazine ring (1,2-diazine) serves as a critical bioisostere for pyridine and pyrimidine, offering unique hydrogen-bonding vectors and dipole moments.[1][2] However, the positioning of the exocyclic amino group—yielding either 3-aminopyridazine (3-AP) or 4-aminopyridazine (4-AP) —dramatically alters the physicochemical profile, metabolic stability, and synthetic accessibility of the scaffold.

This guide objectively compares these two isomers, highlighting the 3-AP scaffold's dominance in CNS applications (e.g., Minaprine) versus the 4-AP scaffold's emerging utility in fragment-based design, while addressing the critical liability of Aldehyde Oxidase (AO) metabolism.

Part 1: Structural & Physicochemical Analysis[1][3]

The efficacy of a drug candidate often hinges on its electronic distribution. The fundamental difference between 3-AP and 4-AP lies in the interaction between the exocyclic amine and the adjacent ring nitrogens.

Electronic Profiling and Basicity (pKa)
Feature3-Aminopyridazine (3-AP)4-Aminopyridazine (4-AP)Impact on Drug Design
Electronic Character Amidine-like (N-C=N motif). Strong inductive withdrawal from adjacent N.Vinylogous amide-like. Resonance stabilization across the ring.[3]3-AP is often less basic, affecting solubility and salt formation.[1]
H-Bonding Donor/Acceptor in close proximity (Ortho). Potential for intramolecular H-bonding.[2]Donor/Acceptor separated (Para/Meta). Ideal for bridging distant residues.3-AP mimics the "hinge-binding" motif of adenosine in kinase inhibitors.
Dipole Moment High. The lone pairs on N1/N2 and the amino group create a strong vector.Moderate. Vectors partially cancel out.High dipole in 3-AP improves potency but can reduce membrane permeability (LogP).
Tautomerism Significant Amino-Imino tautomerism possible.Predominantly Amino form.[4][5][6]Tautomeric switching in 3-AP can adapt to different binding pockets.
Visualizing the Electronic Divergence

The following diagram illustrates the resonance structures and hydrogen bonding vectors that differentiate the two isomers.

Aminopyridazine_Properties cluster_3AP 3-Aminopyridazine (3-AP) cluster_4AP 4-Aminopyridazine (4-AP) Struct3 Structure: Amino group at C3 (Ortho to N2) Prop3 Properties: - H-Bond Donor/Acceptor (1,2) - High Dipole - AO Substrate (at C6) Struct3->Prop3 Inductive Effect App3 Application: Kinase Hinge Binder (e.g., Minaprine) Prop3->App3 Binding Mode Prop4 Properties: - Linear Vector - Higher Basicity - Lower AO Liability Prop3->Prop4 Contrast: pKa & Metabolism Struct4 Structure: Amino group at C4 (Meta to N1, Para to N2) Struct4->Prop4 Resonance App4 Application: Fragment Linking GPCR Ligands Prop4->App4 Geometry

Figure 1: Structural and functional divergence of aminopyridazine isomers. Note the "Hinge Binder" potential of the 3-AP scaffold.

Part 2: The Metabolic Liability (Aldehyde Oxidase)[8]

The most critical " go/no-go " parameter for aminopyridazines is metabolic stability. Unlike P450 enzymes, Aldehyde Oxidase (AO) is a cytosolic enzyme that attacks electron-deficient heterocycles.

  • The 3-AP Vulnerability: The carbon at position 6 (C6) in 3-aminopyridazine is highly electron-deficient due to the cumulative withdrawal of N1 and N2. This makes it a prime target for nucleophilic attack by AO, converting it to the pyridazin-3-one metabolite.

    • Consequence: Rapid clearance and loss of efficacy (seen in early Minaprine analogs).

  • The 4-AP Advantage: The electron density in 4-aminopyridazine is more evenly distributed. While still susceptible, the C3 and C6 positions are less activated for nucleophilic attack compared to the C6 of the 3-isomer.

Mitigation Strategy: To use the 3-AP scaffold effectively, researchers must block the C6 position with a small lipophilic group (e.g., -CH3, -CF3) to sterically and electronically hinder AO access.[1]

Part 3: Synthetic Accessibility & Protocols[1]

From a process chemistry standpoint, the 3-AP isomer is generally more accessible due to the reactivity of the standard precursor: 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 3-Aminopyridazine Derivatives

Methodology: Nucleophilic Aromatic Substitution (SNAr) followed by Hydrodechlorination.

Reagents:

  • 3,6-Dichloropyridazine (Starting Material)[1][7]

  • Ammonium Hydroxide (28% NH₃) or substituted amine

  • Ethanol (Solvent)

  • Pd/C (10%) and Hydrogen gas (for dechlorination)

Step-by-Step Workflow:

  • Amination (SNAr):

    • Charge a pressure vessel with 3,6-dichloropyridazine (1.0 eq) and Ethanol (5 vol).

    • Add Ammonium Hydroxide (5.0 eq) or the specific amine nucleophile.

    • Seal and heat to 130°C for 12–16 hours. Note: High temperature is required to overcome the initial energy barrier.

    • Validation: Monitor by LC-MS. The mono-aminated product (3-amino-6-chloropyridazine) should be the major peak.

    • Cool, concentrate, and recrystallize from water/EtOH to yield the intermediate.[1]

  • Hydrodechlorination:

    • Dissolve the 3-amino-6-chloropyridazine intermediate in MeOH.

    • Add Pd/C (10% w/w loading) and Ammonium Formate (3.0 eq) or use a H₂ balloon.

    • Stir at Reflux (65°C) for 2 hours.

    • Critical Step: Filter hot through Celite to remove Pd. The amino group can poison the catalyst if the reaction is too cold or concentrated.

Synthesis Diagram (Graphviz)

Synthesis_Workflow Start 3,6-Dichloropyridazine Step1 Step 1: S_NAr (NH4OH, 130°C) Start->Step1 Inter Intermediate: 3-Amino-6-chloropyridazine Step1->Inter Regioselective Step2 Step 2: Hydrodechlorination (H2, Pd/C) Inter->Step2 Final Product: 3-Aminopyridazine Step2->Final Yield >85%

Figure 2: Standard synthetic route for 3-aminopyridazine scaffolds. The intermediate allows for further functionalization at C6 before reduction.

Part 4: Efficacy Case Study (Minaprine)

Compound: Minaprine (3-(2-morpholinoethylamino)-4-methyl-6-phenylpyridazine) Class: Atypical Antidepressant / Acetylcholinesterase Inhibitor.

  • Mechanism: Minaprine utilizes the 3-aminopyridazine core.[8][4] The N2 nitrogen of the ring and the exocyclic amine form a specific binding motif that interacts with the catalytic site of Acetylcholinesterase (AChE) and serotonin receptors.

  • Efficacy Data:

    • Binding Affinity: Minaprine shows selective affinity for the M1 muscarinic receptor.

    • Metabolism:[9][10][11] The phenyl ring at C6 blocks the primary AO oxidation site, significantly extending the half-life compared to unsubstituted 3-aminopyridazines.

  • Takeaway: The 3-AP scaffold is viable for CNS drugs only if the metabolic soft spot (C6) is blocked.

Part 5: References

  • Wermuth, C. G. (1998). Minaprine: A new drug with a new mechanism of action. Journal of Medicinal Chemistry.

  • Pryde, D. C., et al. (2010).[1] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.

  • Coppola, G. M. (1999). Functionalization of the Pyridazine Ring. Journal of Heterocyclic Chemistry.

  • Obach, R. S. (2004). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[10][12]

  • BenchChem. (2025). Synthesis of 4-aminopyridazine from 3,6-dichloropyridazin-4-amine.

Sources

Comparative In Vivo Efficacy of 1-(6-aminopyridazin-3-yl)piperidin-3-ol in ER+/HER2- Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Validation

This guide provides a comprehensive framework for the in vivo validation of the novel compound 1-(6-aminopyridazin-3-yl)piperidin-3-ol, henceforth designated as Cpd-X, in clinically relevant xenograft models of Estrogen Receptor-positive (ER+), HER2-negative (HER2-) breast cancer. This document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis against the established standard-of-care, Palbociclib. The objective is to equip researchers and drug development professionals with a robust methodology for assessing preclinical efficacy and pharmacodynamic response.

Introduction: The Rationale for a Novel CDK4/6 Inhibitor

The cell cycle is a fundamental process, and its dysregulation is a hallmark of cancer. The Cyclin D-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the G1-S phase transition. In ER+ breast cancer, the estrogen receptor pathway often drives the overexpression of Cyclin D1, leading to constitutive CDK4/6 activation and uncontrolled cell proliferation.

Inhibitors of CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, have revolutionized the treatment of ER+/HER2- advanced breast cancer when used in combination with endocrine therapy. However, the development of intrinsic and acquired resistance necessitates the exploration of new chemical entities with potentially improved efficacy, selectivity, or toxicity profiles.

Cpd-X, or 1-(6-aminopyridazin-3-yl)piperidin-3-ol, is a novel small molecule inhibitor designed to target the ATP-binding pocket of CDK4 and CDK6. Its aminopyridazine core is a well-established pharmacophore for kinase inhibition, while the 3-hydroxypiperidine moiety is hypothesized to confer improved solubility and pharmacokinetic properties. This guide details the critical in vivo experiments required to validate its therapeutic potential against the current standard-of-care, Palbociclib.

Proposed Signaling Pathway

The diagram below illustrates the targeted CDK4/6-Rb signaling pathway, a critical driver of the G1-S phase transition in the cell cycle. Cpd-X and Palbociclib are designed to inhibit CDK4/6, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb) and arresting the cell cycle.

G cluster_0 Upstream Mitogenic Signals (e.g., Estrogen Receptor) cluster_1 G1-S Phase Checkpoint Control cluster_2 Therapeutic Intervention ER ER Signaling CyclinD Cyclin D ER->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Promotes Transcription CpdX Cpd-X CpdX->CDK46 Inhibits Palbo Palbociclib Palbo->CDK46 Inhibits

Caption: Targeted inhibition of the CDK4/6-Rb signaling pathway by Cpd-X and Palbociclib.

Comparative Efficacy Study in a Xenograft Model

The primary objective of this study is to compare the anti-tumor activity of Cpd-X and Palbociclib in an established ER+/HER2- breast cancer xenograft model. The MCF-7 cell line is selected as it is a well-characterized luminal A breast cancer line, highly dependent on the ER and CDK4/6 pathways for proliferation.

Experimental Workflow

The following diagram outlines the key phases of the in vivo xenograft study, from cell culture and animal implantation to data analysis.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A MCF-7 Cell Culture & Expansion B Quality Control (Mycoplasma, STR profiling) A->B C Animal Acclimatization (6-8 week old female nude mice) D Subcutaneous Injection of MCF-7 cells with Matrigel C->D E Estrogen Supplementation (e.g., estradiol pellet) D->E F Tumor Growth Monitoring (Calipers) E->F G Tumor Randomization (avg. volume ~150 mm³) F->G H Daily Dosing (Oral Gavage) - Vehicle - Cpd-X (e.g., 50 mg/kg) - Palbociclib (e.g., 50 mg/kg) G->H I Monitor Tumor Volume (3x per week) H->I J Monitor Body Weight (3x per week) H->J K Study Termination (Tumor volume >2000 mm³ or humane endpoints) J->K L Tumor Excision & Weight K->L M Pharmacodynamic Analysis (Western Blot for pRb, Ki-67 IHC) L->M N Data Analysis (TGI, Statistical Tests) M->N

Caption: Step-by-step workflow for the in vivo xenograft validation study.

Detailed Experimental Protocol

1. Animal Model and Cell Line:

  • Cell Line: MCF-7 (ATCC® HTB-22™). Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
  • Justification: Athymic nude mice are immunocompromised and cannot reject human tumor xenografts. Female mice are used as the MCF-7 model is estrogen-dependent.

2. Tumor Implantation:

  • On the day of injection, MCF-7 cells are harvested and resuspended in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10⁷ cells/mL.
  • Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank.
  • A 17β-estradiol pellet (0.72 mg, 60-day release) is implanted subcutaneously in the dorsal scapular region to support tumor growth.
  • Justification: Matrigel provides a scaffold for tumor cell growth. Estradiol supplementation is essential for the proliferation of ER+ MCF-7 cells in vivo.

3. Treatment Regimen:

  • Tumor growth is monitored with digital calipers, and volume is calculated using the formula: (Length x Width²)/2.
  • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).
  • Treatment Groups:
  • Vehicle Control: e.g., 50 mM Sodium Lactate, pH 4.0
  • Cpd-X: 50 mg/kg, formulated in vehicle, administered daily by oral gavage (p.o.).
  • Palbociclib (Ibrance®): 50 mg/kg, formulated in vehicle, administered daily by oral gavage (p.o.).
  • Justification: Oral gavage is the intended clinical route of administration for CDK4/6 inhibitors. The dose of 50 mg/kg is a representative starting dose for efficacy studies in mice, but should be confirmed by prior maximum tolerated dose (MTD) studies.

4. Efficacy and Toxicity Endpoints:

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the vehicle control group.
  • Secondary Efficacy Endpoint: Tumor regression or stasis.
  • Toxicity Monitoring: Animal body weight is measured three times weekly. A body weight loss exceeding 20% is a common humane endpoint. Clinical observations (e.g., changes in posture, activity) are recorded daily.

5. Pharmacodynamic (PD) Analysis:

  • At the end of the study (or at a dedicated timepoint, e.g., 4 hours post-final dose), a subset of tumors from each group is excised.
  • One portion of the tumor is flash-frozen for Western blot analysis to assess the phosphorylation of Rb (pRb Ser780), a direct downstream target of CDK4/6.
  • The other portion is fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) analysis of the proliferation marker Ki-67.
  • Justification: PD markers confirm that the drug is engaging its target in the tumor tissue and eliciting the expected biological response (i.e., decreased pRb and reduced proliferation).

Comparative Data Summary

The following tables present representative data that would be generated from this study, comparing Cpd-X to the vehicle control and the Palbociclib standard-of-care.

Table 1: Comparative Anti-Tumor Efficacy in MCF-7 Xenograft Model

Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Statistical Significance (vs. Vehicle)
Vehicle Control1850 ± 210--
Cpd-X (50 mg/kg, daily)450 ± 9578p < 0.001
Palbociclib (50 mg/kg, daily)510 ± 11575p < 0.001

Table 2: In Vivo Tolerability Profile

Treatment Group (Dose)Mean Body Weight Change (%) ± SEMTreatment-Related DeathsOther Adverse Observations
Vehicle Control+5.2 ± 1.50/10None
Cpd-X (50 mg/kg, daily)-2.1 ± 2.00/10None
Palbociclib (50 mg/kg, daily)-3.5 ± 2.30/10None

Table 3: Target Engagement and Pharmacodynamic Response

Treatment GrouppRb / Total Rb Ratio (Western Blot, normalized to Vehicle)% Ki-67 Positive Cells (IHC, Mean ± SEM)
Vehicle Control1.065 ± 8
Cpd-X (50 mg/kg)0.1512 ± 4
Palbociclib (50 mg/kg)0.2015 ± 5

Interpretation and Next Steps

The hypothetical data presented demonstrates that Cpd-X exhibits potent anti-tumor efficacy in the MCF-7 xenograft model, comparable to the standard-of-care, Palbociclib. Both compounds achieve significant tumor growth inhibition (~75-78%) and show clear evidence of on-target activity through the reduction of pRb and the proliferation marker Ki-67. Importantly, both treatments appear to be well-tolerated at the 50 mg/kg dose, with minimal impact on animal body weight.

Based on these results, the following logical steps are recommended for the continued development of Cpd-X:

G A Initial Efficacy Confirmed (Cpd-X vs. Palbociclib) B Dose-Response & MTD Studies (Define optimal therapeutic window) A->B C Combination Studies (e.g., with an aromatase inhibitor like Letrozole) A->C D PK/PD Modeling (Correlate exposure with efficacy) B->D E Investigate Resistance Models (e.g., Palbociclib-resistant xenografts) C->E F IND-Enabling Toxicology Studies D->F E->F

Caption: Logical progression for the preclinical development of Cpd-X post-validation.

This structured, comparative in vivo validation provides the critical data needed to justify further investment and progression of Cpd-X towards IND-enabling studies. The self-validating nature of the protocol—incorporating a standard-of-care comparator and direct pharmacodynamic readouts—ensures a high degree of confidence in the generated results.

References

  • Title: The Hallmarks of Cancer Source: Cell URL: [Link]

  • Title: The Role of Cyclin D1 in Breast Cancer Source: Endocrine-Related Cancer URL: [Link]

  • Title: Palbociclib and Letrozole in Advanced Breast Cancer Source: The New England Journal of Medicine URL: [Link]

  • Title: The clinical development of cyclin-dependent kinase 4/6 inhibitors for breast cancer Source: Nature Reviews Clinical Oncology URL: [Link]

  • Title: Preclinical activity of palbociclib (PD-0332991), a selective CDK4/6 inhibitor, in in vitro and in vivo models of human cancers Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Standard Operating Procedures for Pre-clinical Estrogen Receptor-positive (ER+) Breast Cancer Xenograft Models Source: Journal of Visualized Experiments (JoVE) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.